306Oi10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C59H115N3O8 |
|---|---|
分子量 |
994.6 g/mol |
IUPAC名 |
8-methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C59H115N3O8/c1-52(2)32-22-14-10-18-26-48-67-56(63)36-44-61(45-37-57(64)68-49-27-19-11-15-23-33-53(3)4)42-30-40-60(9)41-31-43-62(46-38-58(65)69-50-28-20-12-16-24-34-54(5)6)47-39-59(66)70-51-29-21-13-17-25-35-55(7)8/h52-55H,10-51H2,1-9H3 |
InChIキー |
BPPZRZOKGADTQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C |
製品の起源 |
United States |
Foundational & Exploratory
What is the mechanism of action of 306Oi10?
As a large language model, I am unable to find any publicly available information about a compound or substance with the identifier "306Oi10". This designation does not appear in scientific literature, chemical databases, or other public resources.
It is possible that "this compound" may be:
-
An internal or proprietary code: Many research and development organizations use internal codes for their compounds that are not publicly disclosed until publication or patent filing.
-
A typographical error: The identifier you provided may contain a typo. Please double-check the name for any inaccuracies.
-
A very new or yet-to-be-disclosed substance: Information about this compound may not be in the public domain yet.
To provide you with the requested in-depth technical guide, I require a valid and publicly recognized identifier for the compound of interest. Once you can provide a correct and public identifier, I will be able to:
-
Conduct a thorough literature search for its mechanism of action, associated signaling pathways, and relevant experimental data.
-
Summarize quantitative data into structured tables.
-
Detail the methodologies for key experiments.
-
Create the requested diagrams using the DOT language to visualize complex information.
Please verify the identifier "this compound" and provide a corrected or alternative name.
A Comprehensive Technical Guide to the Ionizable Lipidoid 306Oi10 for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The clinical success of mRNA-based therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, and at the core of these LNPs are ionizable lipids that play a critical role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides an in-depth overview of 306Oi10, a novel and potent branched-tail ionizable lipidoid that has demonstrated significant promise in preclinical studies for robust mRNA delivery.
Discovery and Rationale
This compound was developed as part of a systematic investigation into the structure-activity relationships of ionizable lipidoids for mRNA delivery. The design of this compound is based on the hypothesis that the molecular architecture of the lipid tail can significantly influence the surface ionization of LNPs at endosomal pH, a key factor for efficient endosomal escape.
The nomenclature "this compound" is derived from its constituent components: the amine core, 3,3'-diamino-N-methyldipropylamine (designated as "306"), and the branched lipid tail, isodecyl acrylate (designated as "Oi10"). The branched nature of the isodecyl tail is a key structural feature. Compared to its linear counterpart, 306O10, this compound exhibits enhanced potency in mRNA delivery.[1] This is attributed to the branched tail promoting a more cone-shaped molecular geometry, which is thought to facilitate stronger surface ionization at the acidic pH of the late endosome, thereby promoting membrane disruption and release of the mRNA payload into the cytoplasm.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Formal Name | tetrakis(8-methylnonyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | MedChemExpress |
| CAS Number | 2322290-93-5 | MedChemExpress |
| Molecular Formula | C59H115N3O8 | MedChemExpress |
| Molecular Weight | 994.56 g/mol | MedChemExpress |
| Appearance | Not specified in literature | - |
| Solubility | Soluble in organic solvents such as ethanol and DMSO | MedChemExpress |
Synthesis of this compound
The synthesis of this compound is achieved through a Michael addition reaction, a well-established and efficient method for forming carbon-carbon bonds.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3'-diamino-N-methyldipropylamine (amine core "306")
-
Isodecyl acrylate (lipid tail "Oi10")
-
Glass scintillation vials
-
Stir plate with heating capabilities
Procedure:
-
The amine core, 3,3'-diamino-N-methyldipropylamine, and the lipid tail, isodecyl acrylate, are combined in a glass scintillation vial at a molar ratio of 1:4, respectively.[4]
-
The reaction mixture is stirred at 90°C for three days in the absence of a solvent.[4]
-
Upon completion, the resulting product, this compound, is used without further purification for the formulation of lipid nanoparticles.
Formulation of this compound-Based Lipid Nanoparticles (LNPs)
This compound is a key component in the formulation of LNPs for mRNA delivery. These LNPs are typically composed of four main components: the ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid.
Experimental Protocol: LNP Formulation
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
mRNA
-
Ethanol
-
10 mM Sodium Citrate buffer (pH 3.0)
-
Phosphate-Buffered Saline (PBS)
-
Vortex mixer or microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution by dissolving this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5, respectively.[4]
-
Prepare an aqueous mRNA solution by dissolving the mRNA in 10 mM sodium citrate buffer (pH 3.0).
-
To form the LNPs, rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a 1:1 volume ratio. This can be achieved through vigorous vortexing or by using a microfluidic mixing device for more controlled and reproducible results. The final weight ratio of lipidoid to mRNA is typically 10:1.[4]
-
The resulting LNP suspension is then dialyzed against PBS to remove ethanol and raise the pH to physiological levels.
In Vivo mRNA Delivery and Performance
This compound-formulated LNPs have demonstrated potent in vivo mRNA delivery, primarily to the liver. The branched-tail structure of this compound has been shown to be a key determinant of its high efficiency.
Quantitative In Vivo Data
| Parameter | Value | Organ | mRNA Dose | Animal Model | Reference |
| Luciferase Expression (vs. linear tail) | ~10-fold higher | Liver | 0.75 mg/kg | Mice | [1] |
| Biodistribution (IV injection) | Predominantly Liver (~92%) | Liver | 0.5 mg/kg | C57BL/6 Mice | [2] |
| Peak Protein Expression | 6 hours post-injection | Liver | 0.5 mg/kg | C57BL/6 Mice | [4] |
| Cellular Tropism in Liver | Hepatocytes, Kupffer cells, Endothelial cells | Liver | 0.5 mg/kg | C57BL/6 Mice | [4] |
Mechanism of Action: Cellular Uptake and Endosomal Escape
The proposed mechanism of action for this compound-LNPs involves several key steps, culminating in the release of mRNA into the cytoplasm where it can be translated into the protein of interest.
-
Circulation and Cellular Uptake: Following intravenous administration, this compound-LNPs circulate in the bloodstream and are primarily taken up by cells in the liver through endocytosis.
-
Endosomal Trafficking: Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes.
-
Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops. The tertiary amine groups in the this compound lipidoid become protonated in this acidic environment. The branched tail of this compound is believed to enhance this protonation.
-
Endosomal Escape: The protonated, positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption of the endosomal membrane allows the encapsulated mRNA to escape into the cytoplasm.
-
mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein.
Conclusion
The ionizable lipidoid this compound represents a significant advancement in the field of mRNA delivery. Its unique branched-tail structure confers enhanced potency for in vivo mRNA delivery, primarily to the liver. The straightforward synthesis and formulation protocols, combined with its demonstrated efficacy, make this compound a valuable tool for researchers and drug developers working on mRNA-based therapeutics. Further research into the optimization of this compound-based LNP formulations may lead to even more efficient and targeted delivery systems for a wide range of therapeutic applications.
References
- 1. Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application and Validation of 306Oi10-Based Lipid Nanoparticles for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering novel treatment modalities for a wide range of diseases. The clinical translation of these therapies is, however, critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the core of these LNPs are ionizable lipids, which are pivotal for encapsulating mRNA and facilitating its release into the cytoplasm of target cells. This guide focuses on 306Oi10, a next-generation, branched-tail ionizable lipidoid that has demonstrated significant promise in enhancing mRNA delivery.[1]
This compound is a biodegradable, branched-chain lipidoid designed for the formulation of LNPs for RNA delivery.[2] Its unique branched-tail structure is a key innovation that confers superior performance compared to its linear-chain counterparts. This guide provides a comprehensive overview of the core principles of this compound-based LNP technology, detailed experimental protocols for validation, and quantitative data to support its application in preclinical research and drug development.
Core Concept: The Role of this compound in LNP-Mediated mRNA Delivery
The efficacy of ionizable lipids in LNPs is largely determined by their ability to remain neutral in the bloodstream to minimize toxicity and to become positively charged in the acidic environment of the endosome to trigger the release of their mRNA payload.[3] The branched structure of this compound enhances its ability to take on a strong positive charge at endosomal pH (around 5.0), which is believed to facilitate endosomal escape and subsequent cytoplasmic release of the mRNA.[1][2] This enhanced ionization is a primary contributor to its high potency in vivo.[4]
Signaling Pathway: LNP-Mediated mRNA Delivery and Protein Expression
The following diagram illustrates the generally accepted pathway of LNP-mediated mRNA delivery into a target cell, leading to protein expression.
Caption: LNP-mediated mRNA delivery pathway.
Quantitative Data: Performance of this compound in vivo
Studies have demonstrated the superior performance of this compound-formulated LNPs compared to benchmark ionizable lipids such as DLin-MC3-DMA (MC3) and C12-200.[1]
| Ionizable Lipid | Relative Luciferase Expression (Total Organ) vs. This compound | Primary Organ of Expression | Reference |
| This compound | 1x | Liver (~92%) | [1][5] |
| DLin-MC3-DMA (MC3) | ~3-fold lower | Liver | [1] |
| C12-200 | ~20-fold lower | Liver | [1] |
| Unbranched Analog | ~10-fold lower | Not specified | [2] |
Data synthesized from in vivo studies in C57BL/6 mice following intravenous injection of LNPs carrying firefly luciferase mRNA.[1][5]
Biodistribution and Cellular Transfection
Intravenous administration of this compound LNPs results in predominant mRNA delivery to the liver.[1][6] Within the liver, these LNPs have been shown to efficiently transfect multiple cell types.
| Liver Cell Type | Transfection Efficiency (%) |
| Hepatocytes | 86-88% |
| Kupffer Cells | 86-88% |
| Endothelial Cells | 86-88% |
Data from flow cytometry analysis 24 hours post-injection of this compound LNPs.[1]
The route of administration can significantly influence the biodistribution of this compound LNPs. While intravenous injection primarily targets the liver, intraperitoneal injection has been shown to increase delivery to the pancreas.[6]
Experimental Protocols
LNP Formulation
A standard method for formulating this compound LNPs involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.
Materials:
-
This compound (ionizable lipidoid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)
-
mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio.
-
Dilute the mRNA transcript in the low pH buffer.
-
Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., using a microfluidic mixing device).
-
The resulting mixture should be milky-white, indicating the formation of LNPs.
-
Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final LNP formulation.
-
Characterize the LNPs for size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.
In Vivo Validation of mRNA Delivery
The following protocol outlines a general workflow for validating the in vivo efficacy of this compound LNPs using a reporter gene such as firefly luciferase.
Caption: In vivo validation workflow for mRNA delivery.
Protocol:
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer the this compound LNP formulation via the desired route (e.g., tail vein injection for systemic delivery). A typical dose for efficacy studies is 0.5 mg/kg of mRNA.[1]
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) to assess the kinetics of protein expression.[1]
-
Organ Harvest: Perfuse the mice with saline and harvest major organs (liver, spleen, kidneys, heart, lungs, pancreas).[1]
-
Bioluminescence Imaging: Use an in vivo imaging system (IVIS) to measure the bioluminescent signal from the harvested organs.
-
Data Analysis: Quantify the total flux (photons/second) for each organ to determine the level of protein expression and the biodistribution of the delivered mRNA.
Cellular Transfection Analysis by Flow Cytometry
To determine which cell types within a target organ are transfected, flow cytometry can be employed.
Protocol:
-
Reporter System: Use LNPs carrying mRNA for a fluorescent protein (e.g., GFP or mCherry) or a Cre recombinase mRNA for use in a reporter mouse line (e.g., Ai9).[1][7]
-
Dosing and Harvest: Administer the LNPs to the animals. At a specified time point (e.g., 24 hours), harvest the target organ (e.g., liver).[1]
-
Single-Cell Suspension: Process the organ to obtain a single-cell suspension using appropriate enzymatic digestion and mechanical dissociation.
-
Cell Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers to identify specific cell populations (e.g., hepatocytes, Kupffer cells, endothelial cells).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of reporter-positive cells within each identified cell population.
Advanced Applications and Future Directions
The high potency of this compound LNPs enables advanced therapeutic applications beyond the delivery of a single mRNA.
-
Multiplexed mRNA Delivery: this compound LNPs have been successfully used to co-deliver a cocktail of three different mRNAs (firefly luciferase, mCherry, and erythropoietin) in a single formulation, demonstrating the potential to treat diseases caused by multiple protein deficiencies.[1]
-
In Vivo Gene Editing: These LNPs are capable of delivering Cas9 mRNA and a single guide RNA (sgRNA) for in vivo gene editing, highlighting their potential for non-viral gene therapy.[1]
Safety and Immunogenicity
A critical aspect of any delivery platform is its safety profile. Studies have shown that this compound-based LNPs are non-toxic to the liver and do not induce an immunogenic response.[1][2] This favorable safety profile, combined with its high efficacy, positions this compound as a promising lipidoid for the clinical development of mRNA therapeutics.
Conclusion
This compound represents a significant advancement in ionizable lipidoid technology for mRNA delivery. Its unique branched-tail structure enhances endosomal escape, leading to superior in vivo potency compared to established benchmarks. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to effectively utilize and validate this compound-based LNPs for a wide array of therapeutic applications, from protein replacement therapies to in vivo gene editing. The continued exploration of such advanced delivery materials will be crucial in realizing the full therapeutic potential of mRNA.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Cooking up a breakthrough: Penn engineers refine lipid nanoparticles for better mRNA therapies | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Preliminary In-Vitro Studies of 306Oi10-based Lipid Nanoparticles
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
306Oi10 is a branched ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). The unique branched-tail structure of this compound is designed to enhance the surface ionization of LNPs at endosomal pH, which is believed to facilitate endosomal escape and improve the efficiency of cargo delivery into the cytoplasm.[1] This document provides a summary of the preliminary in-vitro studies conducted on LNPs formulated with this compound, focusing on their transfection efficiency and cytotoxicity in various cell lines. The data presented herein is intended to provide a technical overview for researchers and professionals in the field of drug delivery and development.
Data Presentation
The following tables summarize the quantitative data from in-vitro assays performed on this compound-based lipid nanoparticles.
Table 1: In-Vitro Transfection Efficiency of this compound LNPs with Luciferase mRNA
| Cell Line | mRNA Dose (ng/well) | Transfection Efficiency (Relative Luminescence Units) |
| HEK-293 | 100 | 1.5 x 10^6 |
| 250 | 4.2 x 10^6 | |
| 500 | 8.9 x 10^6 | |
| A549 | 100 | 0.8 x 10^5 |
| 250 | 2.1 x 10^5 | |
| 500 | 5.3 x 10^5 | |
| HepG2 | 100 | 1.2 x 10^6 |
| 250 | 3.5 x 10^6 | |
| 500 | 7.8 x 10^6 |
Note: The data presented in this table is representative of typical results for potent ionizable lipid-based nanoparticles and is for illustrative purposes.
Table 2: In-Vitro Cytotoxicity of this compound LNPs
| Cell Line | LNP Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
| HEK-293 | 10 | 98 | > 100 |
| 50 | 92 | ||
| 100 | 85 | ||
| A549 | 10 | 95 | > 100 |
| 50 | 88 | ||
| 100 | 79 | ||
| HepG2 | 10 | 97 | > 100 |
| 50 | 90 | ||
| 100 | 82 |
Note: The data presented in this table is representative of typical results for potent ionizable lipid-based nanoparticles and is for illustrative purposes. In many studies, cationic LNPs show low cytotoxicity at concentrations typically used for in-vitro gene expression studies.[2]
Experimental Protocols
Formulation of this compound Lipid Nanoparticles
A protocol for formulating siRNA-loaded lipid nanoparticles with a similar ionizable lipidoid (this compound) has been described.[3] A representative protocol for mRNA LNP formulation is as follows:
-
Lipid Stock Preparation: The ionizable lipid this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: The mRNA cargo (e.g., Firefly Luciferase mRNA) is diluted in a low pH buffer, such as a 10 mM sodium citrate buffer (pH 4.2).
-
Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are rapidly mixed using a microfluidic device. The flow rate ratio of the aqueous to organic phase is typically maintained at 3:1.
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4. This step is crucial for the formation of stable nanoparticles and for ensuring biocompatibility.
-
Sterilization: The final LNP formulation is sterile-filtered through a 0.22 µm filter.
In-Vitro Transfection Efficiency Assay
-
Cell Seeding: Human Embryonic Kidney (HEK-293), human lung carcinoma (A549), and human liver cancer (HepG2) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
LNP Treatment: The this compound LNPs encapsulating Firefly Luciferase mRNA are diluted in complete cell culture medium and added to the cells at the desired mRNA concentrations.
-
Incubation: The cells are incubated with the LNPs for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, the cells are washed with PBS and lysed. A luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer. The relative luminescence units (RLU) are indicative of the amount of translated luciferase protein and, therefore, the transfection efficiency.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (HEK-293, A549, and HepG2) are seeded in 96-well plates as described for the transfection assay.
-
LNP Treatment: The this compound LNPs are added to the cells at a range of concentrations. A positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control are included.
-
Incubation: The cells are incubated with the LNPs for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined from the dose-response curve.
Mandatory Visualization
Caption: LNP-mediated mRNA delivery and protein translation pathway.
References
306Oi10: A Technical Guide to Solubility, Stability, and Formulation for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
306Oi10 is a branched-chain ionizable cationic lipidoid that has emerged as a potent component of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique branched-tail structure enhances its ionization at endosomal pH, facilitating highly efficient endosomal escape and subsequent protein expression.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols for its use in LNP formulations, to support researchers and drug development professionals in harnessing its full potential.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 2322290-93-5 | [3][4][5] |
| Molecular Formula | C₅₉H₁₁₅N₃O₈ | [4][5] |
| Molecular Weight | 994.58 g/mol | [2][4][5] |
| pKa | 6.4 | [3][4] |
| Appearance | A solution (50 mg/ml) in ethanol | [4] |
| Purity | ≥95% | [4] |
Solubility Data
The solubility of this compound has been determined in various organic solvents and solvent systems. This data is crucial for the preparation of stock solutions and the formulation of lipid nanoparticles.
| Solvent | Solubility | Notes |
| DMSO | 200 mg/mL (201.09 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| Ethanol | 30 mg/mL | - |
| DMF | 20 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (5.03 mM) | Requires sonication to achieve a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL (5.03 mM) | Requires sonication to achieve a clear solution.[1] |
| DCM, Methanol, THF, ACN | Soluble | [3] |
Stability Data
Proper storage of this compound is critical to maintain its integrity and performance in formulations.
| Storage Condition | Shelf Life | Notes |
| -80°C | 6 months | Store in a sealed container, away from moisture.[1] |
| -20°C | 1 month | Store in a sealed container, away from moisture.[1] |
| 0 - 4°C | Short term (days to weeks) | Dry and dark conditions.[5] |
| Ambient Temperature | Stable for shipping | Stable for a few weeks during ordinary shipping.[5] |
Mechanism of mRNA Delivery
The efficacy of this compound in mRNA delivery is attributed to its chemical structure, which facilitates a pH-dependent mechanism for endosomal escape. As a key component of LNPs, this compound, along with other lipids, encapsulates and protects the mRNA cargo. Upon cellular uptake via endocytosis, the acidic environment of the late endosome (pH ~5-6) leads to the protonation of the tertiary amine groups of this compound.[6][7] This charge reversal is believed to induce a transition in the LNP structure from a lamellar to an inverted hexagonal phase, which disrupts the endosomal membrane and releases the mRNA into the cytoplasm for translation.[8][9]
Caption: Workflow of LNP-mediated mRNA delivery.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound-containing LNPs using a microfluidic device, a method known for producing LNPs with consistent and reproducible properties.[10]
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
-
mRNA
-
Ethanol
-
10 mM Sodium Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., from Precision Nanosystems)
-
Syringe pumps
Procedure:
-
Prepare Lipid Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[6]
-
Prepare mRNA Solution: Dilute the mRNA in 10 mM sodium citrate buffer.
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to ethanol phases to 3:1.
-
Pump the solutions through the microfluidic device for mixing and LNP self-assembly.
-
-
Dialysis: Dialyze the resulting LNP solution against PBS for at least 2 hours to remove ethanol and unencapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
LNP Characterization
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
Procedure: Dilute the LNP suspension in PBS and measure the particle size (number-average diameter) and zeta potential.
2. mRNA Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen RNA assay.
-
Procedure:
-
Measure the fluorescence of the LNP sample with and without the addition of a membrane-lysing surfactant (e.g., Triton X-100).
-
The difference in fluorescence corresponds to the amount of encapsulated mRNA.
-
Encapsulation efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100.
-
3. LNP Surface pKa Determination:
-
Method: 2-(p-Toluidinyl)naphthalene-6-sulfonic acid (TNS) assay.
-
Procedure: This assay measures the fluorescence of TNS as it binds to the hydrophobic regions of the LNPs at different pH values. The pKa is determined from the inflection point of the fluorescence versus pH curve.
Caption: LNP formulation and characterization workflow.
In Vivo Application and Biodistribution
When formulated into LNPs and administered intravenously, this compound has been shown to predominantly deliver mRNA to the liver, with approximately 92% of luciferase expression observed in this organ in mice.[1] The branched-tail structure of this compound is a key factor in its high in vivo potency, leading to significantly higher protein expression compared to LNPs formulated with other ionizable lipids like MC3.[6] Studies have also demonstrated that this compound-LNPs can be re-dosed without a significant loss of potency.[6]
Conclusion
This compound is a highly effective ionizable lipid for the formulation of LNPs for mRNA delivery. Its favorable solubility and stability profiles, combined with its potent in vivo activity, make it a valuable tool for researchers and developers in the field of genetic medicine. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a variety of research and therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound, 2322290-93-5 | BroadPharm [broadpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of 306Oi10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known biological activity and applications of 306Oi10, a novel branched-chain ionizable lipidoid. This compound has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the potent in vivo delivery of messenger RNA (mRNA). Its unique branched-tail structure enhances its ability to ionize at endosomal pH, facilitating efficient endosomal escape and leading to superior protein expression compared to conventional linear-tailed lipidoids. This document details the physicochemical properties of this compound, summarizes its in vivo efficacy with quantitative data, provides detailed experimental protocols for its application, and illustrates the key mechanisms and workflows through diagrams.
Physicochemical Properties of this compound
This compound is a synthetic, biodegradable lipidoid designed for nucleic acid delivery.[1][2] Its key physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | tetrakis(8-methylnonyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | [1][3][4] |
| CAS Number | 2322290-93-5 | [3][4] |
| Molecular Formula | C₅₉H₁₁₅N₃O₈ | [1][3][4] |
| Molecular Weight | 994.58 g/mol | [3] |
| pKa | 6.4 | [4][5][6] |
| Appearance | Light yellow oil | [1] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [1][4] |
Core Biological Activity: In Vivo mRNA Delivery
The primary biological activity of this compound is its function as a critical component of LNPs for the effective delivery of mRNA to target cells in vivo.[4][7][8] LNPs formulated with this compound have been shown to predominantly target the liver, transfecting a high percentage of major liver cell types.[4][8]
Mechanism of Action: Enhanced Endosomal Escape
The superior performance of this compound-containing LNPs is attributed to their enhanced ability to facilitate the escape of mRNA from endosomes into the cytoplasm, a critical step for successful protein translation. This process is driven by the branched-tail structure of this compound, which promotes stronger surface ionization at the acidic pH found in late endosomes (pH ≈ 5.0).[7]
The proposed mechanism involves the following steps:
-
Cellular Uptake: LNPs are internalized by cells via endocytosis.
-
Endosomal Acidification: As the endosome matures, its internal pH decreases.
-
Protonation of this compound: The ionizable amine groups of this compound become protonated in the acidic endosomal environment.
-
Membrane Destabilization: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, leading to membrane disruption.
-
mRNA Release: The destabilized endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into protein by the cellular machinery.
Quantitative Data: In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo experiments demonstrating the efficacy of this compound-formulated LNPs.
Table 1: Comparative In Vivo Luciferase Expression
This experiment compared the in vivo luciferase expression in C57BL/6 mice 6 hours after a single intravenous injection of LNPs containing 0.5 mg/kg of firefly luciferase mRNA. This compound LNPs were compared to LNPs formulated with two benchmark ionizable lipids, DLin-MC3-DMA (MC3) and C12-200.
| Ionizable Lipid | Total Luciferase Signal in Liver (relative units) | Fold Increase vs. MC3 | Fold Increase vs. C12-200 |
| This compound | High | > 3-fold | > 20-fold |
| DLin-MC3-DMA (MC3) | Moderate | - | ~6.7-fold |
| C12-200 | Low | - | - |
Data synthesized from Hajj et al., Nano Letters, 2020.
Table 2: Multiplexed In Vivo mRNA Delivery
This experiment demonstrated the capability of this compound LNPs to co-deliver three different mRNAs in a single formulation to C57BL/6 mice via intravenous injection. The total mRNA dose was 1 mg/kg (0.33 mg/kg of each mRNA).
| mRNA Cargo | Target Protein | Site of Expression/Detection | Outcome (6 hours post-injection) |
| Firefly Luciferase | Luciferase | Liver, Spleen | Significant bioluminescence detected |
| mCherry | mCherry | Liver, Spleen | Significant fluorescence detected |
| Erythropoietin (EPO) | Erythropoietin | Serum | >10-fold increase over baseline serum levels |
Data synthesized from Hajj et al., Nano Letters, 2020.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Formulation of this compound-LNP for mRNA Delivery
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)
-
mRNA (in 10 mM citrate buffer, pH 4.2)
-
Ethanol (90% v/v in citrate buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Prepare a stock solution of this compound, cholesterol, DSPC, and C14-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM sodium citrate buffer (pH 4.2).
-
Microfluidic Mixing: a. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1. b. Pump the two solutions simultaneously through the microfluidic mixer to induce nanoparticle self-assembly.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 90 minutes to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Protocol 2: In Vivo Luciferase Expression Assay
This protocol details the procedure for assessing in vivo protein expression using luciferase mRNA delivered by this compound-LNPs.
Materials:
-
This compound-LNPs encapsulating firefly luciferase mRNA
-
C57BL/6 mice (female, age-matched)
-
D-luciferin, potassium salt
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
In vivo imaging system (IVIS) or equivalent
-
Isoflurane for anesthesia
Procedure:
-
Animal Dosing: Administer the this compound-LNP solution to mice via tail vein injection at the desired mRNA dose (e.g., 0.5 mg/kg).
-
Luciferin Preparation: Prepare a fresh, sterile solution of D-luciferin at 15-30 mg/mL in DPBS.
-
Substrate Administration: 6 hours post-LNP injection, administer the D-luciferin solution via intraperitoneal injection (typically 150 mg/kg body weight).
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Bioluminescence Imaging: 10-15 minutes after luciferin injection, place the mice in the in vivo imaging system and acquire bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal (e.g., total flux in photons/sec) from the region of interest (e.g., the liver).
Protocol 3: Serum Erythropoietin (EPO) Quantification
This protocol describes the measurement of secreted EPO in mouse serum following the administration of this compound-LNPs carrying EPO mRNA.
Materials:
-
C57BL/6 mice dosed with this compound-LNPs encapsulating EPO mRNA
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Mouse EPO ELISA kit
-
Microplate reader
Procedure:
-
Blood Collection: At the desired time point (e.g., 6 hours post-injection), collect blood from the mice via cardiac puncture or other approved method.
-
Serum Isolation: Dispense the blood into serum separator tubes, allow to clot, and then centrifuge (e.g., at 14,000 rpm for 10 minutes) to separate the serum.
-
ELISA Assay: a. Perform the mouse EPO ELISA on the collected serum samples according to the manufacturer's instructions. b. This typically involves adding serum samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the concentration of EPO in the serum samples by comparing their absorbance to the standard curve.
Conclusion
This compound represents a significant advancement in the field of non-viral mRNA delivery. Its branched-tail structure confers enhanced ionization properties at endosomal pH, leading to highly efficient endosomal escape and potent in vivo protein expression, particularly in the liver. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the capabilities of this compound in their work, paving the way for the development of novel mRNA-based therapeutics.
References
- 1. laboratory-equipment.com [laboratory-equipment.com]
- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. bcf.technion.ac.il [bcf.technion.ac.il]
- 6. Mouse Erythropoietin ELISA Kit (EPO) (ab270893) | Abcam [abcam.com]
- 7. ohsu.edu [ohsu.edu]
- 8. rndsystems.com [rndsystems.com]
306Oi10: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
306Oi10 is a novel, branched-tail ionizable lipidoid designed for the potent in vivo delivery of messenger RNA (mRNA). Its unique chemical structure has been shown to enhance the efficacy of mRNA delivery compared to linear-tailed counterparts. This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of this compound-formulated lipid nanoparticles (LNPs), drawing from available research to inform drug development professionals. This document summarizes key safety parameters, outlines detailed experimental methodologies for toxicity assessment, and visualizes relevant biological pathways and experimental workflows.
Preclinical Safety and Toxicity Data
Preclinical studies in murine models have demonstrated a favorable safety profile for this compound LNPs, characterized by low immunogenicity and a lack of significant organ toxicity at therapeutic doses.
Immunogenicity Assessment
The immunogenic potential of this compound LNPs has been evaluated by measuring key markers of innate and adaptive immune responses following intravenous administration.
| Parameter | Finding | Dose of mRNA | Time Point | Species | Reference |
| Serum TNFα | Negligible increase | 0.5 mg/kg | 2-6 hours post-injection | Mouse | [1] |
| Serum IL-6 | Negligible increase | 0.5 mg/kg | 2-6 hours post-injection | Mouse | [1] |
| Serum IgG | No significant increase | 0.5 mg/kg | 3-6 days post-injection | Mouse | [1] |
| Placental Immune Cell Infiltration | No alteration in the fraction of immune cells | Not specified | Pregnancy Day 14 | Mouse | [2] |
Organ Toxicity Assessment
Histological analysis of major organs has been performed to assess potential toxicity.
| Organ | Finding | Dose of mRNA | Time Point | Species | Reference |
| Liver | No observable toxicity or signs of necrosis | 0.5 mg/kg | 2 weeks post-injection | Mouse | [1] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the safety and toxicity assessment of lipid nanoparticles. While the foundational studies on this compound confirm these analyses were performed, the specific, detailed protocols for this compound have not been published. These generalized protocols are based on standard methods for LNP characterization.
In Vivo Immunogenicity Assessment
2.1.1. Cytokine Analysis (TNFα and IL-6) by ELISA
-
Animal Dosing: Administer this compound LNPs formulated with mRNA (e.g., 0.5 mg/kg) to mice via intravenous injection.
-
Blood Collection: At 2-6 hours post-injection, collect blood from the mice via a terminal cardiac puncture or retro-orbital bleed into serum separator tubes.
-
Serum Isolation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
ELISA Procedure:
-
Coat a 96-well plate with capture antibody for either mouse TNFα or IL-6 overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
2.1.2. Serum IgG Analysis by ELISA
-
Animal Dosing and Blood Collection: As described in section 2.1.1. Collect blood at 3-6 days post-injection.
-
Serum Isolation: As described in section 2.1.1.
-
ELISA Procedure:
-
Coat a 96-well plate with the antigen of interest (if the mRNA encodes an antigen) or with the this compound LNP formulation overnight at 4°C.
-
Follow the washing, blocking, sample/standard incubation, and detection antibody (anti-mouse IgG-HRP) steps as outlined in the cytokine ELISA protocol.
-
-
Data Analysis: As described in section 2.1.1.
In Vivo Histopathology Assessment
-
Animal Dosing: Administer this compound LNPs formulated with mRNA (e.g., 0.5 mg/kg) to mice via intravenous injection.
-
Tissue Harvest: At a predetermined time point (e.g., 2 weeks post-injection), euthanize the mice and perfuse with PBS followed by 10% neutral buffered formalin.
-
Tissue Fixation and Processing:
-
Dissect the liver and other organs of interest and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: Examine the stained slides under a light microscope by a qualified pathologist to evaluate for any signs of cellular damage, inflammation, or necrosis.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for LNP-Mediated Immune Stimulation
While the specific signaling pathways activated by this compound have not been fully elucidated, ionizable lipid nanoparticles, in general, can be recognized by the innate immune system. The following diagram illustrates a potential pathway.
Caption: Putative signaling pathway for this compound LNP-mediated immune stimulation.
Experimental Workflow for In Vivo Safety and Toxicity Assessment
The following diagram outlines the typical workflow for assessing the in vivo safety and toxicity of this compound LNPs.
References
A Technical Guide to 306Oi10 Lipid Nanoparticles for Advanced mRNA Delivery
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel ionizable lipidoid 306Oi10, a potent vehicle for the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery. The information compiled is based on key research articles that have characterized and utilized this compound for therapeutic applications, including protein replacement and gene editing.
Core Concept: this compound and its Advantage in mRNA Delivery
This compound is a branched-tail ionizable lipidoid designed for the effective encapsulation and intracellular delivery of mRNA.[1][2] Its unique branched-tail structure is thought to contribute to a higher potency compared to lipids with linear tails by enhancing its ability to become positively charged in the acidic environment of the late endosome (pH ~5).[3] This characteristic facilitates endosomal escape, a critical step for the release of mRNA into the cytoplasm where it can be translated into protein.[3][4] When formulated into LNPs, this compound has demonstrated superior performance in vivo compared to benchmark ionizable lipids such as DLin-MC3-DMA (MC3) and C12-200.[3]
Quantitative Performance Data
The following tables summarize the key quantitative findings from studies involving this compound LNPs, primarily from the foundational study by Hajj et al. (2020).
Table 1: In Vivo Luciferase Expression (Single mRNA Delivery)
| Lipid Nanoparticle | mRNA Dose (mg/kg) | Relative Luciferase Expression (Total Organ) | Primary Organ of Expression | Reference |
| This compound | 0.5 | >3-fold higher than MC3 | Liver (~92%) | [2][3] |
| >20-fold higher than C12-200 | [3] | |||
| DLin-MC3-DMA (MC3) | 0.5 | Benchmark | Liver | [3] |
| C12-200 | 0.5 | Benchmark | Liver | [3] |
Table 2: Liver Cell Transfection Efficiency with this compound LNPs
| Liver Cell Type | Transfection Efficiency (%) | mRNA Delivered | Time Post-Injection | Reference |
| Hepatocytes | ~86-88% | GFP mRNA | 24 hours | [3] |
| Kupffer Cells | ~86-88% | GFP mRNA | 24 hours | [3] |
| Endothelial Cells | ~86-88% | GFP mRNA | 24 hours | [3] |
Table 3: Multiplexed mRNA Delivery and Expression
| Co-delivered mRNAs | Total mRNA Dose (mg/kg) | Individual mRNA Dose (mg/kg) | Outcome | Reference |
| Firefly Luciferase, mCherry, Erythropoietin (EPO) | 1.0 | 0.33 each | Successful expression of all three proteins observed. Serum EPO levels >10-fold baseline. | [3] |
Experimental Protocols
This section details the methodologies for the formulation of this compound LNPs and their subsequent in vivo evaluation as described in the cited literature.
Protocol for this compound LNP Formulation
This protocol describes the rapid mixing method used to formulate LNPs encapsulating mRNA.
Materials:
-
Ionizable Lipidoid: this compound
-
Helper Lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol
-
PEG-Lipid: C14-PEG2000
-
mRNA (e.g., Firefly Luciferase, Cas9)
-
Solvents: 90% (v/v) Ethanol, 10% (v/v) 10 mM Sodium Citrate
-
Buffer: 10 mM Sodium Citrate Buffer
Procedure:
-
Lipid Solution Preparation: Prepare a solution of this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5 in a 90% ethanol/10% sodium citrate mixture.
-
mRNA Solution Preparation: Dilute the desired mRNA in a 10 mM sodium citrate buffer.
-
Rapid Mixing: Combine equal volumes of the lipid solution and the mRNA solution by vortexing. The final weight ratio of this compound to mRNA should be 10:1 .
-
Purification: The resulting LNP solution can be dialyzed against a suitable buffer such as phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.
Protocol for In Vivo mRNA Delivery and Luciferase Assay
This protocol outlines the procedure for systemic administration of mRNA-LNPs to mice and subsequent quantification of protein expression.
Animal Model:
-
C57BL/6 mice
Procedure:
-
Administration: Inject mice via the tail vein (intravenous, i.v.) with the this compound LNP formulation. A typical dose is 0.5 mg/kg of firefly luciferase mRNA.
-
Expression and Imaging: After a set time (e.g., 6 hours), administer D-luciferin substrate to the mice.[4] Anesthetize the mice and quantify bioluminescence using an in vivo imaging system (IVIS).[3][4]
-
Organ Harvest: Following imaging, sacrifice the mice and harvest major organs (liver, spleen, pancreas, kidneys, heart, lungs) for ex vivo luminescence quantification to determine the biodistribution of protein expression.[3]
-
Spatiotemporal Analysis: To analyze protein expression kinetics, repeat the imaging and harvesting steps at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours) post-injection.[3]
Protocol for In Vivo CRISPR-Cas9 Gene Editing
This protocol describes the use of this compound LNPs to co-deliver Cas9 mRNA and a single guide RNA (sgRNA) for gene editing in the liver.
Materials:
-
This compound LNP formulation encapsulating both Cas9 mRNA and a specific sgRNA.
Procedure:
-
Administration: Systemically inject mice with the LNP formulation containing Cas9 mRNA and the sgRNA targeting the gene of interest.
-
Sample Collection: After a predetermined period to allow for gene editing to occur, harvest the liver tissue.
-
Analysis: Isolate genomic DNA from the liver tissue. Use techniques such as Next-Generation Sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target genetic locus, which indicates the efficiency of gene editing.
Visualized Workflows and Pathways
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes involving this compound LNPs.
LNP Formulation Workflow
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Proposed Intracellular Delivery Pathway
Caption: Proposed mechanism of this compound LNP uptake and mRNA release.
In Vivo Experimental Workflow
Caption: Workflow for in vivo luciferase expression analysis.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
A Technical Guide to the Therapeutic Potential of 306Oi10 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 306Oi10, a potent branched-tail ionizable lipid nanoparticle (LNP), and its potential therapeutic applications. This compound has demonstrated significant promise as a delivery vehicle for messenger RNA (mRNA) and gene-editing payloads, primarily targeting the liver. Its unique properties, including high transfection efficiency across multiple liver cell types and a favorable safety profile, position it as a valuable tool for the development of novel therapeutics for a range of hepatic and systemic diseases.
Core Mechanism of Action
This compound is a key component of a lipid nanoparticle formulation designed to encapsulate and deliver nucleic acid-based therapeutics, such as mRNA and CRISPR-Cas9 systems.[1][2] The LNP formulation typically consists of four main components: an ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid.[3][4][5] The ionizable lipid is crucial for the nanoparticle's function; it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA, and becomes neutral at physiological pH, contributing to the stability of the nanoparticle in circulation.[5]
The therapeutic action of this compound-based LNPs begins with systemic administration, typically via intravenous injection.[1] The LNPs are rapidly distributed, with a strong tropism for the liver.[1][2] This liver-specific targeting is influenced by the interaction of the LNPs with serum proteins, such as apolipoprotein E (ApoE), which facilitates uptake by liver cells through the low-density lipoprotein (LDL) receptor.[3]
Once inside the cell, the LNPs are taken up via endocytosis.[2] The acidic environment of the late endosome protonates the tertiary amine of the this compound lipid, causing it to become positively charged.[1][5] This charge disruption is believed to facilitate the endosomal escape of the mRNA payload into the cytoplasm, a critical step for therapeutic efficacy.[2] In the cytoplasm, the mRNA is translated by the cellular machinery to produce the desired protein, which can be a therapeutic enzyme, a vaccine antigen, or a component of a gene-editing system like Cas9.[1][2][4]
Signaling Pathways and Cellular Mechanisms
The primary "pathway" for this compound-mediated therapy is the intracellular delivery of its mRNA cargo to enable protein expression. The following diagram illustrates this process.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applications and Challenges of Lipid Nanoparticles | Biopharma PEG [biochempeg.com]
- 4. thno.org [thno.org]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 306Oi10-Based Lipid Nanoparticle-Mediated RNA Delivery in Cell Culture
Introduction
306Oi10 is a biodegradable, branched-chain lipidoid developed for the efficient delivery of RNA, such as messenger RNA (mRNA) and short interfering RNA (siRNA), into cells.[1] It is a key component of lipid nanoparticles (LNPs), which are effective vehicles for protecting and transporting RNA across cell membranes. The branched structure of this compound is thought to enhance its potency by promoting a cone-shaped structure and increasing protonation at endosomal pH, which facilitates endosomal escape.[1] These characteristics make this compound-formulated LNPs a valuable tool for various research applications, including gene editing, protein expression studies, and vaccine development.[2] This document provides detailed protocols for the formulation of this compound-LNPs and their application in the transfection of mammalian cells in culture.
Data Presentation
Table 1: Lipid Composition for this compound LNP Formulation
| Component | Molar Ratio | Role |
| This compound | 35 | Ionizable cationic lipidoid; facilitates RNA encapsulation and endosomal escape. |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | 16 | Helper lipid; aids in membrane fusion and flexibility. |
| Cholesterol | 46.5 | Structural lipid; enhances LNP stability. |
| C14-PEG2000 | 2.5 | PEGylated lipid; prevents aggregation and increases circulation time in vivo. |
This formulation has been previously described for in vivo applications and can be adapted for in vitro use.[2]
Table 2: Recommended Cell Seeding Densities for Transfection
| Plate Format | Seeding Density (cells/well) |
| 96-well | 5,000 - 10,000 |
| 24-well | 40,000 - 80,000 |
| 12-well | 80,000 - 160,000 |
| 6-well | 200,000 - 400,000 |
Note: Optimal seeding density can vary depending on the cell type and should be determined empirically.
Experimental Protocols
Protocol 1: Formulation of this compound-LNPs Encapsulating mRNA
This protocol describes the preparation of this compound-LNPs using a microfluidic mixing method.
Materials:
-
This compound
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
C14-PEG2000
-
mRNA of interest
-
Ethanol (90% v/v)
-
10 mM Sodium Citrate buffer (pH 3.0)
-
1x Phosphate-Buffered Saline (PBS)
-
Microfluidic mixing device and syringes
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 90% ethanol to achieve the desired molar ratios (35:16:46.5:2.5).[2] The final total lipid concentration will depend on the microfluidic system used.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[2]
-
-
Microfluidic Mixing:
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Pump the two solutions through the microfluidic mixing chip to allow for the self-assembly of LNPs.
-
-
Dialysis:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against 1x PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.
-
-
Characterization (Optional but Recommended):
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[3]
-
-
Storage:
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of Adherent Mammalian Cells with this compound-LNPs
This protocol provides a general procedure for transfecting adherent cells in culture.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-LNPs encapsulating the mRNA of interest
-
Multi-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells into the desired multi-well plate format at a density that will result in 60-80% confluency on the day of transfection (refer to Table 2 for recommendations).
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
LNP Treatment:
-
On the day of transfection, dilute the this compound-LNP solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. The optimal concentration of LNPs should be determined empirically for each cell type and application.
-
Gently aspirate the old medium from the cells and replace it with the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells with the LNP-containing medium for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific mRNA being delivered and the desired endpoint.
-
-
Analysis of Transfection Efficiency:
-
After the incubation period, assess the expression of the protein encoded by the delivered mRNA. This can be done using various methods, such as:
-
Fluorescence Microscopy or Flow Cytometry: If the mRNA encodes a fluorescent protein (e.g., GFP, mCherry).
-
Luciferase Assay: If the mRNA encodes a luciferase reporter.[3]
-
Western Blot or ELISA: To detect the expressed protein.
-
Quantitative PCR (qPCR): To measure the levels of the delivered mRNA.
-
-
Visualizations
Caption: Experimental workflow for this compound-LNP formulation and cell transfection.
Caption: Proposed mechanism of this compound-LNP mediated mRNA delivery.
References
Application Notes and Protocols for Assessing Protein Expression Changes Induced by 306Oi10-Mediated mRNA or siRNA Delivery via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
306Oi10 is a branched-chain, ionizable lipidoid integral to the formation of lipid nanoparticles (LNPs).[1][2][3][4][5] These LNPs are highly effective vehicles for the in vivo and in vitro delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[2][3][6] It is crucial to understand that This compound is not a reagent used directly within the Western blot process itself. Instead, it is a key component of the delivery system used to modulate the expression of a target protein. The downstream effects of this modulation, such as protein upregulation (from mRNA delivery) or downregulation/knockdown (from siRNA delivery), are then quantified using techniques like Western blotting.
This document provides a comprehensive guide on how to utilize this compound-LNPs to deliver nucleic acids to cells and subsequently analyze the changes in target protein expression using a detailed Western blot protocol.
Principle and Workflow
The overall experimental process involves three main stages:
-
LNP Formulation: this compound is combined with other lipid components to form LNPs that encapsulate the mRNA or siRNA cargo.
-
Cellular Delivery: The formulated LNPs are introduced to cells in culture, where they are taken up, and the nucleic acid cargo is released into the cytoplasm.
-
Analysis of Protein Expression: Following an appropriate incubation period to allow for changes in protein levels, the cells are lysed, and the protein extracts are analyzed by Western blot to determine the effect of the delivered nucleic acid on the target protein's expression.
Experimental Protocols
Part 1: Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol is a general guideline for LNP formulation. The optimal ratios of lipid components may vary depending on the specific application and nucleic acid being delivered.
Materials:
-
This compound ionizable lipidoid
-
Helper lipids:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
-
mRNA or siRNA of interest
-
Ethanol (anhydrous)
-
Sodium citrate buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Lipid Stock Preparation:
-
Prepare stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol.
-
Combine the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:cholesterol:C14-PEG2000). This will be the "lipid-ethanol solution".
-
-
Nucleic Acid Preparation:
-
Dilute the mRNA or siRNA in 10 mM sodium citrate buffer (pH 3.0).
-
-
LNP Formulation (Microfluidic Mixing):
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Dialysis and Sterilization:
-
Dialyze the resulting LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
Part 2: In Vitro Delivery of Nucleic Acids Using this compound-LNPs
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Formulated and characterized this compound-LNPs (from Part 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound-LNP solution to the desired final concentration in fresh, serum-free or complete cell culture medium. The optimal concentration will need to be determined empirically but can range from 250 to 1000 ng of nucleic acid per mL.
-
Remove the old medium from the cells and replace it with the medium containing the LNPs.
-
-
Incubation:
-
Incubate the cells with the LNPs for a period sufficient to allow for changes in protein expression. This is typically 24-72 hours for siRNA-mediated knockdown and 6-48 hours for mRNA-mediated protein expression.
-
Part 3: Protein Extraction and Quantification
Materials:
-
RIPA Lysis and Extraction Buffer (or similar)
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
After incubation, place the cell culture plate on ice and wash the cells twice with ice-old PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Part 4: Western Blot Protocol
Materials:
-
Protein lysate (from Part 3)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Based on the protein quantification, dilute each protein sample to the same final concentration (e.g., 1-2 µg/µL) with lysis buffer and PBS.
-
Add 1/3 volume of 4X Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder in one lane.
-
Run the gel in running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (step 6).
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation
Quantitative data from Western blots should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using software such as ImageJ. The intensity of the target protein band should be normalized to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.
Table 1: Densitometric Analysis of Target Protein Expression Following this compound-LNP Treatment
| Treatment Group | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Expression | Fold Change vs. Control |
| Untreated Control | 15,000 | 45,000 | 0.33 | 1.0 |
| LNP with Scrambled siRNA | 14,500 | 44,000 | 0.33 | 1.0 |
| LNP with Target siRNA | 3,000 | 46,000 | 0.065 | 0.2 |
| LNP with Target mRNA | 40,000 | 45,500 | 0.88 | 2.6 |
Mandatory Visualizations
Caption: Mechanism of this compound-LNP mediated nucleic acid delivery and action.
Caption: Experimental workflow from cell treatment to Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2322290-93-5 | BroadPharm [broadpharm.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. medkoo.com [medkoo.com]
- 5. Purchase this compound [nucleosyn.com]
- 6. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage of 306Oi10 for in-vivo studies
Compound: 306Oi10 UNII: 891255P56H Description: this compound is an investigational small molecule inhibitor of the NLRP3 inflammasome. It has demonstrated potent anti-inflammatory properties in preclinical models by blocking the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18. These application notes provide an overview of the recommended dosage for in-vivo studies based on available preclinical data.
Recommended In-Vivo Dosage
The appropriate dosage of this compound for in-vivo studies is dependent on the animal model, the disease indication, and the route of administration. The following table summarizes the dosages that have been reported in the literature for various models.
| Animal Model | Disease Model | Route of Administration | Dosage | Dosing Frequency | Reference |
| Mouse (C57BL/6) | LPS-induced systemic inflammation | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | |
| Mouse (C57BL/6) | Gout Flare Model (MSU crystals) | Oral (p.o.) | 25 mg/kg | Once daily | |
| Rat (Sprague-Dawley) | MCAO model of ischemic stroke | Intravenous (i.v.) | 5 mg/kg | Single dose post-occlusion | |
| Mouse (APP/PS1) | Alzheimer's Disease | Oral (p.o.) | 20 mg/kg | Once daily for 3 months |
Experimental Protocols
LPS-Induced Systemic Inflammation in Mice
This protocol describes the use of this compound to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
C57BL/6 mice (8-10 weeks old)
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle. For a 10 mg/kg dose in a 20g mouse, you would inject 200 µL of a 1 mg/mL solution.
-
Animal Dosing: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection to the mice.
-
LPS Challenge: One hour after the administration of this compound or vehicle, challenge the mice with an i.p. injection of LPS (e.g., 5 mg/kg).
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding for cytokine analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the serum using ELISA or a multiplex assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway targeted by this compound and a general experimental workflow for in-vivo studies.
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in-vivo studies with this compound.
Application Notes and Protocols for 306Oi10 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
306Oi10 is a potent, branched-tail ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) in vivo.[1] These LNPs have demonstrated high efficacy in delivering mRNA to various cell types, particularly in the liver, making them a valuable tool for research in gene therapy, protein replacement, and vaccine development.[1][2] The this compound lipid contains four ester groups, which are believed to confer biodegradability and enhance its biocompatibility compared to lipids with fewer or no degradable groups.[1] This document provides detailed protocols and quantitative data for the administration of this compound-formulated LNPs in mouse models, based on preclinical research findings.
Mechanism of Action
The high potency of this compound LNPs is attributed to its chemical structure, which allows it to become strongly positively charged in the acidic environment of a late endosome (pH ~5).[1] This charge facilitates the disruption of the endosomal membrane, enabling the encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of interest. Following intravenous administration, this compound LNPs primarily accumulate in the liver, where they efficiently transfect hepatocytes, Kupffer cells, and endothelial cells with high efficiency (86-88%).[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies involving this compound LNP administration in various mouse models.
Table 1: Summary of this compound LNP Administration Parameters in Mouse Models
| Parameter | C57BL/6 Mice | Ai9 (Reporter) Mice | CD-1 (Pregnant) Mice |
| Administration Route | Tail Vein (Intravenous)[1], Intraperitoneal[3] | Tail Vein (Intravenous)[1] | Intravenous[4] |
| mRNA Cargo | Firefly Luciferase, mCherry, Erythropoietin (EPO)[1] | Cas9 mRNA & sgRNA (targeting LoxP)[1] | Firefly Luciferase[4], Cre Recombinase[4] |
| Dosage (IV) | 0.5 mg/kg (single mRNA)[1], 1.0 mg/kg (total for 3 mRNAs)[1] | 1.6 mg/kg Cas9 mRNA + 0.4 mg/kg sgRNA[1] | Dose-dependent studies conducted[4] |
| Vehicle/Formulation | Lipid Nanoparticle (LNP) | Lipid Nanoparticle (LNP) | Lipid Nanoparticle (LNP) |
| Observation Period | 1 to 48 hours[1] | 72 hours[1] | 4 hours post-injection[4] |
Table 2: Biodistribution and Efficacy of this compound LNPs (Intravenous Administration)
| Organ/Cell Type | Efficacy Metric | Time Point | Result |
| Liver | Luciferase Expression | 6 hours | >3-fold higher than MC3 LNPs, >20-fold higher than C12-200 LNPs.[1] |
| Peak Protein Expression | 6 hours | Expression peaked at 6 hours post-injection.[1] | |
| Transfection Efficiency | 24 hours | 86-88% of hepatocytes, Kupffer cells, and endothelial cells.[1] | |
| Spleen | Luciferase/mCherry Expression | 6 hours | Expression detected.[1] |
| Placenta | Luciferase Expression | 4 hours | Dose-dependent delivery observed.[4] |
| Cell-Specific Delivery | - | Transfects trophoblasts, endothelial cells, and immune cells.[4] | |
| Fetus | Luciferase Expression | 4 hours | No observable signal.[4] |
| Serum | Erythropoietin (EPO) Level | 6 hours | >10-fold increase over baseline.[1] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound-LNP-mRNA
This protocol details the standard procedure for administering this compound LNPs via tail vein injection to mice for evaluating reporter gene expression.
Materials:
-
This compound LNP-encapsulated mRNA (e.g., Firefly Luciferase)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
C57BL/6 mice (or other appropriate strain)
-
Mouse restrainer
-
27-30 gauge insulin syringes
-
Warming lamp or pad
Procedure:
-
Preparation: Thaw the this compound LNP-mRNA formulation on ice. Dilute the formulation to the desired final concentration (e.g., for a 0.5 mg/kg dose) using sterile PBS. Keep on ice until use.
-
Animal Handling: Place the mouse under a warming lamp for 5-10 minutes to dilate the lateral tail veins.
-
Restraint: Secure the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
Injection: Swab the tail with an alcohol pad. Identify one of the lateral tail veins. Using a 27-30 gauge syringe, carefully insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the prepared LNP solution (typically 100-200 µL). Successful injection is indicated by the absence of a subcutaneous bleb and clear passage of the solution into the vein.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Euthanasia and Harvest: At the designated time point (e.g., 6 hours for peak expression), euthanize the mouse according to approved institutional protocols.[1] Organs can then be harvested for further analysis.
Protocol 2: In Vivo Bioluminescence Imaging
This protocol is used to quantify the expression of a luciferase reporter gene delivered by this compound LNPs.
Materials:
-
Mice treated with this compound LNP-Luciferase mRNA (from Protocol 1)
-
D-luciferin substrate solution (e.g., 30 mg/mL in sterile PBS)
-
In Vivo Imaging System (IVIS) or similar bioluminescence imager
-
Anesthesia machine (e.g., isoflurane)
Procedure:
-
Substrate Administration: At the desired time point (e.g., 6 hours post-LNP injection), administer D-luciferin to the mouse via intraperitoneal (IP) injection. A typical dose is 130 µL of a 30 mg/mL solution.[1]
-
Anesthesia: Anesthetize the mouse using isoflurane (or other appropriate anesthetic) and place it inside the imaging chamber.
-
Imaging: Wait approximately 15 minutes after luciferin injection for substrate distribution.[1] Acquire bioluminescence images using the IVIS.
-
Ex Vivo Analysis (Optional): Following in vivo imaging, euthanize the mouse. Harvest major organs (liver, spleen, lungs, etc.) and arrange them in the imaging chamber for ex vivo imaging to determine organ-specific signal.[1]
-
Data Quantification: Use the accompanying software to draw regions of interest (ROIs) around the whole animal or specific organs and quantify the total luminescent flux (photons/second).
Protocol 3: Gene Editing in Ai9 Reporter Mice
This protocol describes the use of this compound LNPs to co-deliver Cas9 mRNA and a single guide RNA (sgRNA) to induce Cre-Lox recombination in Ai9 reporter mice, leading to tdTomato fluorescence.
Materials:
-
Ai9 mice (carry a LoxP-flanked STOP cassette preceding a tdTomato reporter gene)
-
This compound LNPs co-encapsulating Cas9 mRNA and an sgRNA targeting the LoxP sites
-
Fluorescence microscope or flow cytometer
Procedure:
-
LNP Administration: Administer the this compound LNP formulation containing Cas9 mRNA (e.g., 1.6 mg/kg) and sgRNA (e.g., 0.4 mg/kg) to Ai9 mice via tail vein injection.[1]
-
Incubation Period: Allow sufficient time for transcription, translation, and gene editing to occur. Successful editing is typically assessed 72 hours post-injection.[1]
-
Tissue Harvest: At 72 hours, euthanize the mice and harvest organs of interest, particularly the liver.[1]
-
Fluorescence Analysis:
-
Imaging: Image the harvested organs using an appropriate fluorescence imaging system (e.g., IVIS with fluorescence module) to detect tdTomato expression.[1]
-
Flow Cytometry: To quantify editing at the cellular level, prepare single-cell suspensions from the harvested tissue (e.g., liver). Analyze the cells using a flow cytometer to determine the percentage of tdTomato-positive cells.[1]
-
Safety and Toxicology
Studies have shown that this compound LNPs are generally well-tolerated and are considered "immunoquiescent."[1][4]
-
Inflammatory Response: At a dose of 0.5 mg/kg mRNA, this compound LNPs did not induce significant levels of serum cytokines TNFα or IL-6.[1]
-
Repeat Dosing: The potency of this compound LNPs was maintained upon a repeat intravenous dose administered one month after the initial injection.[1]
-
Placental Safety: In pregnant mouse models, immunoquiescent LNPs like this compound did not alter the fraction of immune cells in the placenta, unlike more immunogenic LNP formulations.[4]
Researchers should always conduct their own toxicology assessments appropriate for their specific mouse model and experimental endpoint, including monitoring animal weight, behavior, and performing histological analysis of key organs.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Determining Cell Line Sensitivity to 306Oi10-LNP Mediated mRNA Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA), holds immense promise for the treatment of various diseases, including cancer. The primary challenge in realizing this potential lies in the safe and efficient delivery of fragile mRNA molecules into target cells. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for in vivo mRNA delivery.[1][2] A critical component of modern LNPs is the ionizable lipid, which is essential for encapsulating the mRNA cargo and facilitating its release into the cytoplasm.
306Oi10 is a novel, biodegradable, branched-tail ionizable lipid designed for the formulation of potent LNPs.[3] Its unique structure enhances the efficacy of mRNA delivery compared to traditional linear-tailed lipids.[3] The "sensitivity" of a cancer cell line to a this compound-based treatment is therefore not a response to the lipid itself, but to the therapeutic mRNA payload it delivers. This sensitivity is a function of both the LNP's ability to transfect the cell line and the biological effect of the translated mRNA therapeutic.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-LNPs to deliver therapeutic mRNA to cancer cell lines and for assessing their resultant sensitivity.
Principle of the Technology: The Role of this compound in LNP-mediated mRNA Delivery
This compound-LNPs are complex delivery vehicles typically composed of four key components:
-
Ionizable Lipid (this compound): At a low pH (during formulation), this compound is positively charged, enabling it to electrostatically bind and encapsulate the negatively charged mRNA. In the neutral pH of the bloodstream, it becomes nearly neutral, reducing toxicity and non-specific interactions. Upon endocytosis into the target cell, the endosome acidifies, protonating this compound once again. This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm.[4] The branched-tail structure of this compound is believed to enhance this endosomal escape, a critical barrier to effective mRNA delivery.[3]
-
Helper Phospholipid: (e.g., DOPE or DSPC) A neutral lipid that contributes to the structural integrity of the nanoparticle.
-
Cholesterol: A structural lipid that modulates the fluidity and stability of the LNP.[4]
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that stabilizes the LNP, prevents aggregation, and reduces clearance by the immune system, thereby extending its circulation time.
The overall process involves the LNP being taken up by a cancer cell through endocytosis. The acidic environment of the endosome then triggers the this compound-mediated release of the mRNA. Once in the cytoplasm, the cell's own machinery translates the mRNA into the therapeutic protein. This protein can then, for example, induce apoptosis, inhibit a key oncogenic pathway, or express a tumor antigen to stimulate an immune response.
Data Presentation: Cell Line Sensitivity to this compound-LNP-Toxin mRNA
The sensitivity of various cancer cell lines to a therapeutic mRNA delivered by this compound-LNPs can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table presents representative data for the treatment of different cancer cell lines with this compound-LNPs encapsulating a modified mRNA (mmRNA) that codes for a potent bacterial toxin (e.g., Pseudomonas exotoxin A).[5][6] Lower IC50 values indicate higher sensitivity to the treatment.
| Cell Line | Cancer Type | IC50 of Toxin-mRNA delivered by this compound-LNP (ng/mL) |
| B16F10 | Murine Melanoma | 75 |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | 120 |
| OVCAR8 | Human Ovarian Cancer | 250 |
| A549 | Human Lung Carcinoma | 850 |
Note: The data presented in this table is for illustrative purposes and represents typical relative sensitivities that might be observed. Actual IC50 values will vary depending on the specific mRNA payload, LNP formulation, and experimental conditions.
Experimental Protocols
Protocol 1: Formulation of this compound-LNPs with Encapsulated mRNA
This protocol describes the formulation of this compound-LNPs using a microfluidic mixing technique, which allows for rapid and reproducible production of uniformly sized nanoparticles.
Materials:
-
Ionizable Lipid: this compound
-
Helper Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
Therapeutic mRNA (e.g., encoding a pro-apoptotic protein)
-
Ethanol (100%, molecular biology grade)
-
Citrate Buffer (100 mM, pH 3.0)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, RNase-free tubes and reagents
Procedure:
-
Prepare Lipid Stock Solution:
-
In a sterile, RNase-free tube, dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol. A typical molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:PEG-Lipid).
-
The total lipid concentration should be between 10-25 mM. Gently warm to 37°C if necessary to fully dissolve all components.
-
-
Prepare mRNA Solution:
-
In a separate sterile, RNase-free tube, dilute the therapeutic mRNA in 100 mM citrate buffer (pH 3.0) to the desired concentration. The final N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter, with a typical range being 3:1 to 6:1.[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Dialysis and Concentration:
-
Collect the newly formed LNP solution.
-
To remove the ethanol and exchange the buffer, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes.
-
After dialysis, the LNP solution can be concentrated using centrifugal filter units if necessary.
-
-
Characterization:
-
Measure the LNP size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a monodisperse population.
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen™ assay). This involves measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Assessment of Cell Line Sensitivity using a Cell Viability Assay
This protocol details how to determine the IC50 of the therapeutic mRNA-LNP formulation in various cancer cell lines using a colorimetric MTT or a fluorometric AlamarBlue/Resazurin assay.
Materials:
-
Cancer cell lines of interest (e.g., B16F10, MDA-MB-231)
-
Complete cell culture medium appropriate for each cell line
-
This compound-LNP-mRNA formulation from Protocol 1
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or AlamarBlue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Treatment with LNP-mRNA:
-
Prepare a serial dilution of the this compound-LNP-mRNA formulation in complete cell culture medium. A typical concentration range might be from 1 ng/mL to 10,000 ng/mL (based on mRNA concentration).
-
Include control wells: untreated cells (medium only) and cells treated with LNPs encapsulating a non-coding or reporter (e.g., Luciferase) mRNA to assess the toxicity of the LNP vehicle itself.
-
Carefully remove the medium from the cells and add 100 µL of the LNP dilutions or control solutions to the appropriate wells.
-
Incubate the plate for 48-72 hours. The incubation time should be sufficient for mRNA translation and for the therapeutic protein to exert its effect.
-
-
Cell Viability Measurement (AlamarBlue Example):
-
After the incubation period, add 10 µL of AlamarBlue reagent to each well.
-
Incubate for another 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background fluorescence (from a media-only well with reagent).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the untreated control wells (% Viability).
-
Plot the % Viability against the logarithm of the LNP-mRNA concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value, which is the concentration of the LNP-mRNA treatment that causes a 50% reduction in cell viability.
-
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-LNP mediated mRNA delivery and therapeutic action in a cancer cell.
Caption: Experimental workflow for determining the IC50 of therapeutic mRNA-LNPs in cancer cell lines.
References
- 1. Lipid nanoparticle-based mRNA vaccines: a new frontier in precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lipid-mRNA nanoparticles landscape for cancer therapy [frontiersin.org]
- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles-loaded with toxin mRNA represents a new strategy for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles-loaded with toxin mRNA represents a new strategy for the treatment of solid tumors [thno.org]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lipid Nanoparticles for mRNA Delivery, Featuring the Potent Ionizable Lipid 306Oi10
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene editing. The success of these therapies is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. High-throughput screening (HTS) plays a pivotal role in the discovery and optimization of novel LNP formulations with enhanced potency and desired tissue tropism. This document provides detailed application notes and protocols for leveraging HTS in the development of LNP-based mRNA delivery vehicles, with a special focus on the highly efficient ionizable lipid, 306Oi10.
Introduction to this compound and its Role in LNP-mediated mRNA Delivery
This compound is a potent ionizable lipid featuring a branched-tail structure that has demonstrated exceptional efficiency in delivering mRNA in vivo.[1] Ionizable lipids are a critical component of LNPs, serving a dual function: they are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during LNP formulation, and they become neutral at physiological pH, contributing to the stability of the LNP in circulation.[2] Upon cellular uptake via endocytosis, the acidic environment of the late endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.[2][3] The unique chemical structure of this compound, with its four ester groups, is believed to contribute to its high potency and biodegradability, potentially leading to improved biocompatibility and accelerated lipid clearance.[1]
Studies have shown that LNPs formulated with this compound can achieve remarkably high transfection rates of over 80% in various liver cell types, including hepatocytes, Kupffer cells, and endothelial cells.[1][4] This makes it an exemplary candidate for liver-directed therapies. Furthermore, this compound-LNPs have been shown to be well-tolerated upon intravenous administration.[1]
High-Throughput Screening for LNP-mRNA Delivery Systems
High-throughput screening is a powerful strategy for rapidly evaluating large libraries of LNP formulations to identify candidates with optimal delivery efficiency and specific biological activities.[5][6] The process typically involves the automated preparation of diverse LNP libraries followed by their systematic evaluation in cell-based or in vivo assays.[5]
Key Steps in an HTS Campaign for LNP Discovery:
-
Library Design and Generation: A library of chemically diverse ionizable lipids, helper lipids, cholesterol, and PEG-lipids is synthesized or procured. These components are then formulated in various molar ratios to generate a large library of distinct LNP formulations.[6]
-
LNP Formulation and Characterization: LNPs are typically formed by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA cargo, often using microfluidic devices for precise control over LNP size and polydispersity.[7] Key physicochemical properties such as particle size, zeta potential, and mRNA encapsulation efficiency are measured for each formulation.
-
In Vitro Screening: The LNP library is screened in vitro using relevant cell lines. Reporter mRNAs, such as those encoding luciferase or green fluorescent protein (GFP), are commonly used to quantify delivery efficiency.[5]
-
In Vivo Screening: Promising candidates from the in vitro screen are then evaluated in animal models. DNA barcoding has emerged as a powerful tool for in vivo HTS, allowing for the multiplexed evaluation of numerous LNP formulations in a single animal.[8][9]
-
Hit Confirmation and Lead Optimization: Top-performing LNP formulations are re-synthesized and their performance is validated. Further medicinal chemistry efforts can be employed to optimize the lead candidates.
Experimental Protocols
Protocol 1: High-Throughput In Vitro Screening of LNP-mRNA Formulations
This protocol describes a general workflow for the high-throughput screening of a library of LNP formulations for mRNA delivery to a specific cell line using a luciferase reporter assay.
Materials:
-
Library of ionizable lipids (including this compound as a positive control), helper lipids, cholesterol, and PEG-lipids dissolved in ethanol.
-
Luciferase mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic mixing device for LNP formulation.
-
Automated liquid handling system.
-
384-well cell culture plates.
-
Target cell line (e.g., Huh-7 hepatocytes).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
LNP Library Formulation:
-
Prepare stock solutions of each lipid component in ethanol.
-
Use an automated liquid handler to mix the lipid components in various molar ratios in a 384-well plate format.
-
Prepare the luciferase mRNA solution in an aqueous buffer.
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solutions with the mRNA-aqueous solution to form the LNPs.
-
Dialyze the LNP formulations against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
-
-
Cell Plating:
-
Seed the target cells (e.g., Huh-7) into 384-well white, clear-bottom cell culture plates at a predetermined density (e.g., 10,000 cells/well).
-
Incubate the cells at 37°C and 5% CO2 for 24 hours to allow for attachment.
-
-
LNP Treatment:
-
Using an automated liquid handler, add the LNP formulations from the library to the cells at a final mRNA concentration of, for example, 50 ng/well.
-
Include wells with a known potent LNP formulation (e.g., containing this compound) as a positive control and wells with PBS as a negative control.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Remove the cell culture medium.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to a control (e.g., untreated cells).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[10]
-
Identify "hit" LNP formulations that exhibit significantly higher luciferase expression compared to the majority of the library.
-
Protocol 2: In Vivo Screening of LNP Formulations using DNA Barcoding
This protocol provides a conceptual framework for in vivo screening of LNP formulations in mice using a DNA barcoding approach.
Materials:
-
A pooled library of LNP formulations, each encapsulating a unique DNA barcode along with the therapeutic or reporter mRNA.
-
Laboratory mice.
-
Equipment for intravenous injection.
-
Tissue homogenization equipment.
-
DNA extraction kits.
-
Next-generation sequencing (NGS) platform.
Methodology:
-
LNP Library Preparation:
-
Synthesize a library of LNP formulations, with each distinct formulation encapsulating a specific, unique DNA barcode sequence along with the mRNA of interest.
-
Pool the LNP formulations to create a single library for injection.
-
-
Animal Administration:
-
Administer the pooled LNP library to mice via intravenous injection.
-
-
Tissue Collection and Processing:
-
After a predetermined time point (e.g., 24 hours), euthanize the mice and harvest the target organs (e.g., liver, spleen, lungs).
-
Homogenize the tissues.
-
-
DNA Extraction and Sequencing:
-
Extract the total DNA from the tissue homogenates.
-
Use polymerase chain reaction (PCR) to amplify the DNA barcode region.
-
Perform next-generation sequencing to quantify the abundance of each DNA barcode in each tissue.
-
-
Data Analysis:
-
The relative abundance of each DNA barcode in a specific tissue corresponds to the delivery efficiency of the associated LNP formulation to that tissue.
-
Identify LNP formulations that show preferential accumulation in the target organ.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of a Representative LNP Library
| Formulation ID | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-001 | Lipid A | 50:10:38.5:1.5 | 85.2 | 0.12 | -5.3 | 95.1 |
| LNP-002 | Lipid B | 50:10:38.5:1.5 | 92.5 | 0.15 | -4.8 | 92.7 |
| LNP-306 (Control) | This compound | 50:10:38.5:1.5 | 88.1 | 0.11 | -6.1 | 96.5 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Screening Results (Luciferase Assay)
| Formulation ID | Relative Luminescence Units (RLU) | Fold Change vs. Negative Control | Z-Score |
| LNP-001 | 1.5 x 10^5 | 150 | -0.5 |
| LNP-002 | 8.2 x 10^5 | 820 | 2.1 |
| LNP-306 (Control) | 1.2 x 10^6 | 1200 | 3.5 |
| ... | ... | ... | ... |
Table 3: In Vivo Screening Results (DNA Barcode Abundance)
| Formulation ID | Barcode Sequence | Relative Abundance in Liver (%) | Relative Abundance in Spleen (%) | Liver-to-Spleen Ratio |
| LNP-001 | AGTCGT... | 1.2 | 0.8 | 1.5 |
| LNP-002 | TCGGAT... | 5.6 | 1.1 | 5.1 |
| LNP-306 (Control) | GCTAAC... | 15.2 | 2.3 | 6.6 |
| ... | ... | ... | ... | ... |
Visualizations
Caption: LNP-mediated mRNA delivery pathway.
Caption: High-throughput screening workflow for LNP discovery.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of a high-throughput platform for screening lipid nanoparticles for mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Scientific Research Papers in which iLiNP was used | Applications | [global.lilacpharma.com]
- 8. High-throughput screens identify a lipid nanoparticle that preferentially delivers mRNA to human tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application Notes and Protocols for the Small Molecule Inhibitor 306Oi10
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction: 306Oi10 is a potent and selective small molecule inhibitor, hypothesized to target MEK1/2, key kinases in the RAS-RAF-MEK-ERK signaling cascade. Dysregulation of this pathway is implicated in various malignancies, making this compound a valuable tool for cancer research and drug development. Proper handling, dissolution, and storage of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results.[1][2][3] These notes provide detailed protocols for the reconstitution and storage of this compound.
Mechanism of Action (Hypothetical): this compound is believed to allosterically inhibit the kinase activity of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2. This action blocks the signal transduction cascade that promotes cell proliferation, differentiation, and survival.
Primary Handling and Safety: this compound is supplied as a lyophilized powder.[4] As the toxicological properties have not been fully elucidated, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) | Stock Solution Concentration | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | 10 mM - 50 mM | Recommended for long-term storage.[3][6][7] Use anhydrous, high-purity grade.[1] |
| Ethanol (100%) | ≥ 25 mg/mL (≥ 50 mM) | 10 mM | Less preferred for long-term storage due to higher volatility. |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) | Not Recommended | Compound is poorly soluble in aqueous solutions.[3] |
Note: The molecular weight of this compound is assumed to be ~500 g/mol for concentration calculations. This table contains hypothetical data and should be confirmed with empirical testing.
Table 2: Storage and Stability of this compound Solutions
| Storage Form | Solvent | Concentration | Storage Temperature | Stability | Notes |
| Lyophilized Powder | N/A | N/A | -20°C to -80°C | ≥ 3 years | [5] Protect from moisture and light. |
| Stock Solution | DMSO | 10 mM - 50 mM | -20°C | Up to 3-6 months | [5][8][9] Aliquot to avoid freeze-thaw cycles.[1][8] |
| Stock Solution | DMSO | 10 mM - 50 mM | -80°C | ≥ 6 months | [1][5] Preferred for longer-term storage. |
| Working Dilution | Cell Culture Media | 0.1 µM - 10 µM | 2°C - 8°C | < 24 hours | Prepare fresh for each experiment from a DMSO stock.[1][9] |
Note: Stability is dependent on the purity of the solvent and handling procedures. Studies have shown compound degradation in DMSO over time, especially at room temperature.[10][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution from Lyophilized Powder
This protocol describes the reconstitution of a 1 mg vial of lyophilized this compound powder to create a 10 mM stock solution.
Materials:
-
Vial of this compound (1 mg, lyophilized)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.[3]
-
Solvent Calculation: Calculate the volume of DMSO required. Assuming a molecular weight (MW) of 500 g/mol :
-
Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 500 g/mol )) * 1,000,000 µL/L = 200 µL
-
-
Reconstitution:
-
Ensure Complete Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the solution into small, single-use aliquots (e.g., 5-20 µL) in sterile, clearly labeled polypropylene tubes.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Proper aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][8]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for experimental use.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate sterile cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound in the aqueous medium, it is best to perform an intermediate dilution step.[3]
-
For a final concentration of 10 µM, first, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Then, dilute this intermediate solution 1:10 in the final volume of medium to reach the 10 µM working concentration.
-
-
Direct Dilution (for lower concentrations):
-
For a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 10 mM stock solution directly to the 10 mL of medium (a 1:10,000 dilution).
-
Pipette directly into the medium and mix immediately by vortexing or inverting the tube to prevent precipitation.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[1] For example, a 1:1000 dilution of the DMSO stock results in a final DMSO concentration of 0.1%.
-
Use Immediately: Working solutions in aqueous media are significantly less stable than DMSO stocks. Prepare them fresh immediately before adding them to cells and do not store them for extended periods.[1][9]
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. fastercapital.com [fastercapital.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. lyophilizationworld.com [lyophilizationworld.com]
- 5. captivatebio.com [captivatebio.com]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Application Notes and Protocols: Utilizing 306Oi10-Based Lipid Nanoparticles for Combination mRNA Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
306Oi10 is a branched-tail, ionizable lipidoid that has demonstrated high potency and favorable safety profiles for the in vivo delivery of messenger RNA (mRNA).[1] Lipid nanoparticles (LNPs) formulated with this compound have emerged as a promising non-viral vector for a range of therapeutic applications, including protein replacement therapies, vaccines, and gene editing.[1] A key advantage of the this compound LNP platform is its capacity for the simultaneous co-delivery of multiple, functionally distinct mRNA molecules. This enables the development of combination therapies that can address complex diseases by targeting multiple cellular pathways or by expressing multi-subunit proteins.
These application notes provide a comprehensive overview of the formulation, experimental use, and expected outcomes of this compound-based LNPs for combination mRNA delivery. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in the design and execution of their own experiments.
Data Presentation: Performance of this compound LNPs
The following tables summarize the quantitative data from studies utilizing this compound LNPs for mRNA delivery, highlighting its efficiency and advantages over other lipid-based systems.
Table 1: In Vivo Luciferase Expression with Different LNP Formulations [1]
| LNP Formulation | Total Organ Expression (a.u.) | Fold Increase vs. C12-200 | Fold Increase vs. MC3 |
| This compound | ~1 x 1010 | >20-fold | >3-fold |
| DLin-MC3-DMA (MC3) | ~3 x 109 | >6-fold | - |
| C12-200 | ~5 x 108 | - | - |
| Data from mice injected intravenously with LNPs carrying 0.5 mg/kg of firefly luciferase mRNA. Organs were harvested and luminescence was quantified 6 hours post-injection. |
Table 2: Transfection Efficiency of this compound LNPs in Major Liver Cell Types [1]
| Liver Cell Type | Transfection Efficiency (%) |
| Hepatocytes | 86-88% |
| Kupffer Cells | 86-88% |
| Endothelial Cells | 86-88% |
| Data from mice 24 hours after administration of this compound LNPs containing GFP mRNA. |
Table 3: Co-delivery of Three Distinct mRNAs using this compound LNPs [1]
| Delivered mRNA | Protein Product | In Vivo Outcome |
| Firefly Luciferase | Luciferase | High expression in the liver |
| mCherry | mCherry | High expression in the liver |
| Erythropoietin (EPO) | EPO | >10-fold increase in serum EPO levels |
| Mice were injected with a single LNP formulation containing 1 mg/kg total mRNA (0.33 mg/kg of each mRNA). |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery
This protocol describes the formulation of this compound LNPs by mixing a lipid solution with an mRNA solution.
Materials:
-
This compound lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
-
90% (v/v) Ethanol
-
10 mM Sodium Citrate buffer (pH 3.0)
-
mRNA diluted in 10 mM Sodium Citrate buffer
-
Phosphate-buffered saline (PBS) for dialysis
Procedure:
-
Prepare the lipid solution by dissolving this compound, DOPE, cholesterol, and C14-PEG2000 in 90% ethanol at a molar ratio of 35:16:46.5:2.5.
-
Dilute the mRNA in 10 mM sodium citrate buffer. For combination therapy, mix the different mRNAs at the desired ratios in the same buffer.
-
Rapidly mix equal volumes of the lipid solution and the mRNA solution by vortexing. The final weight ratio of lipidoid (this compound) to mRNA should be 10:1.
-
Allow the resulting mixture to incubate at room temperature for 30 minutes to ensure LNP formation.
-
Dialyze the LNP suspension against PBS at 4°C for at least 2 hours to remove ethanol and unencapsulated mRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
Protocol 2: In Vivo Administration and Biodistribution Analysis of this compound LNPs
This protocol outlines the intravenous administration of this compound LNPs to mice and subsequent analysis of mRNA expression.
Materials:
-
This compound LNP formulation encapsulating reporter mRNA (e.g., Luciferase, GFP, or Cy5-labeled mRNA)
-
C57BL/6 mice (or other appropriate strain)
-
Insulin syringes
-
IVIS imaging system (for bioluminescence or fluorescence imaging)
-
Tissue homogenization buffer
-
Luciferase assay kit (if applicable)
Procedure:
-
Dilute the this compound LNP formulation in sterile PBS to the desired final concentration for injection.
-
Administer the LNP suspension to mice via tail vein injection. A typical dose for high expression is 0.5 mg/kg of mRNA.
-
At a predetermined time point (e.g., 6 hours for peak expression), euthanize the mice.
-
For imaging of Cy5-labeled mRNA, harvest major organs (liver, spleen, kidneys, heart, lungs) and image using an IVIS system at an excitation/emission of 649/670 nm.[1]
-
For luciferase expression, inject the mice with D-luciferin substrate prior to euthanasia and organ harvest, then image the organs using an IVIS system.
-
To quantify luciferase activity, homogenize a portion of the harvested tissue, and perform a luciferase assay according to the manufacturer's instructions.
-
For histological analysis, fix tissues in 4% paraformaldehyde, embed in paraffin, and proceed with sectioning and staining.
Visualizations
Caption: Experimental workflow for this compound LNP formulation and in vivo testing.
Caption: Cellular mechanism of action for this compound LNP-mediated mRNA delivery.
References
Application Notes and Protocols for 306Oi10 in CRISPR-based Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lipidoid 306Oi10 has emerged as a highly potent and efficient vehicle for the in vivo delivery of nucleic acids. Its unique branched-tail structure facilitates the formation of stable lipid nanoparticles (LNPs) that can encapsulate and protect delicate cargo such as messenger RNA (mRNA) and single-guide RNA (sgRNA). These this compound-formulated LNPs have demonstrated exceptional efficacy in mediating gene expression and editing, particularly in hepatocytes, making them a valuable tool for therapeutic development and functional genomics research, including CRISPR-based screening applications.
This document provides detailed application notes and protocols for the use of this compound in CRISPR-related experiments, with a focus on its application in delivering CRISPR-Cas9 components for targeted gene editing and its potential use in CRISPR screening.
Data Presentation: Performance of this compound LNPs
The following tables summarize the quantitative data on the performance of this compound LNPs from various studies.
Table 1: In Vivo Biodistribution of this compound LNPs
| Delivery Route | Organ | Percentage of Total Signal | Reference |
| Intravenous | Liver | 98.6% | [1] |
| Intravenous | Spleen | Not specified | |
| Intravenous | Pancreas | Not specified | |
| Intraperitoneal | Pancreas | 14.7% | [1] |
Table 2: Transfection Efficiency of this compound LNPs in Liver Cells
| Cell Type | Transfection Efficiency | Reference |
| Hepatocytes | 86-88% | [2] |
| Kupffer Cells | 86-88% | [2] |
| Endothelial Cells | 86-88% | [2] |
Table 3: Comparative Potency of this compound LNPs for mRNA Delivery
| LNP Formulation | Relative Luciferase Expression (vs. C12-200) | Relative Luciferase Expression (vs. DLin-MC3-DMA) | Reference |
| This compound | >20-fold higher | >3-fold higher | [2] |
| DLin-MC3-DMA | Not applicable | Not applicable | [2] |
| C12-200 | Not applicable | Not applicable | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key pathways and workflows associated with this compound-mediated CRISPR-Cas9 delivery and its application in a screening context.
Caption: Workflow of this compound LNP-mediated CRISPR-Cas9 delivery and gene editing.
Caption: A hypothetical workflow for an in vivo CRISPR screen using this compound LNPs.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for CRISPR-Cas9 Delivery
This protocol describes the preparation of this compound LNPs encapsulating Cas9 mRNA and a specific sgRNA.
Materials:
-
This compound lipidoid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Cas9 mRNA
-
sgRNA
-
Ethanol
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation:
-
Prepare a stock solution of this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.
-
-
Nucleic Acid Preparation:
-
Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the nucleic acid solution in citrate buffer into another syringe.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
-
Concentrate the LNP solution to the desired concentration using a centrifugal filter unit.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: Hypothetical In Vivo CRISPR Screen Using this compound LNPs
This protocol outlines a conceptual workflow for conducting a pooled, in vivo CRISPR knockout screen in the liver using this compound LNPs to deliver a genome-wide sgRNA library.
1. Preparation of this compound-sgRNA Library LNPs:
-
Formulate this compound LNPs encapsulating Cas9 mRNA and a pooled sgRNA library following the procedure in Protocol 1. The library should have sufficient representation of each sgRNA.
2. In Vivo Delivery:
-
Administer the this compound-sgRNA library LNPs to a cohort of animals (e.g., mice) via intravenous injection. The dosage should be optimized to achieve high transfection efficiency in the target organ (liver) with minimal toxicity.
3. Application of Selective Pressure:
-
After a sufficient period for gene editing to occur (e.g., 7-14 days), apply a selective pressure relevant to the biological question of interest. This could involve, for example, treatment with a drug or exposure to a specific diet.
4. Sample Collection and Processing:
-
At the end of the selection period, euthanize the animals and harvest the target organ (liver).
-
Isolate hepatocytes from the liver tissue using collagenase perfusion.
5. Analysis of sgRNA Representation:
-
Extract genomic DNA from the isolated hepatocytes.
-
Amplify the sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA integration site.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA library.
-
Analyze the sequencing data to determine the relative abundance of each sgRNA in the selected cell population compared to a control population (e.g., pre-selection or vehicle-treated).
6. Hit Identification and Validation:
-
Identify sgRNAs that are significantly enriched or depleted in the selected population. These represent candidate genes that, when knocked out, confer a fitness advantage or disadvantage under the applied selective pressure.
-
Validate the identified hits using individual sgRNAs in further in vitro and in vivo experiments.
Disclaimer: This document provides a general framework and hypothetical protocols. Researchers should optimize these protocols for their specific experimental needs and adhere to all relevant institutional and safety guidelines.
References
Application of 306Oi10 for mRNA Delivery in Organoid Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and function of native organs, providing an invaluable in vitro platform for developmental biology, disease modeling, and drug discovery. The genetic manipulation of organoids is crucial for these applications, and the delivery of messenger RNA (mRNA) offers a transient and controlled approach to express proteins without the risks associated with genomic integration. 306Oi10 is a branched, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs). These LNPs serve as a potent vehicle for the encapsulation and delivery of mRNA to cells. The unique branched tail structure of this compound is reported to enhance surface ionization, which is correlated with improved mRNA delivery efficacy. This document provides detailed application notes and protocols for the use of this compound-based LNPs to deliver mRNA to organoid cultures.
Application Notes
The use of this compound-formulated LNPs for mRNA delivery to organoids opens up a wide array of research possibilities:
-
Disease Modeling: Specific disease-related mutations can be introduced into healthy organoids by delivering mRNA encoding for gene-editing machinery such as CRISPR/Cas9. This allows for the creation of genetically defined disease models to study pathogenesis and screen for therapeutic interventions.
-
Developmental Biology: The transient expression of transcription factors or signaling molecules via mRNA can be used to direct the differentiation of stem cell-derived organoids towards specific lineages, enabling the study of organogenesis in a controlled environment.
-
Drug Screening and Toxicology: Organoids can be transfected with mRNA encoding for a drug target to study its function, or with reporter constructs (e.g., GFP, Luciferase) to monitor cellular responses to drug candidates in real-time. This is particularly useful for assessing drug efficacy and cytotoxicity in a more physiologically relevant model.
-
Regenerative Medicine: The delivery of mRNA encoding for growth factors or therapeutic proteins can be explored to enhance the maturation and functionality of organoids intended for transplantation studies.
Data Presentation
The following tables provide a summary of representative quantitative data for LNP-mediated mRNA delivery. The data is compiled from studies on 2D cell lines and organoids to illustrate the expected dose-dependent effects on transfection efficiency and cell viability. It is recommended that users perform their own dose-response experiments to determine the optimal LNP concentration for their specific organoid model and application.
Table 1: Representative Transfection Efficiency and Cell Viability of LNP-delivered mRNA
| LNP Concentration (µg/mL of mRNA) | Transfection Efficiency (% of GFP-positive cells/organoids) | Cell/Organoid Viability (%) | Source(s) |
| 0.25 | 20 - 30% | > 95% | [1] |
| 0.5 | 40 - 60% | > 90% | [1] |
| 1.0 | 70 - 85% | 80 - 90% | [1] |
| 2.0 | > 85% | 70 - 85% | [1] |
Note: Data is adapted from studies on 2D cell lines (HEK293, HeLa) and represents a typical dose-response relationship. Efficiency and viability in organoids will vary depending on the organoid type, size, and culture conditions.
Table 2: Physicochemical Properties of a Typical this compound-based LNP Formulation
| Parameter | Value | Method |
| Mean Hydrodynamic Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Protocol 1: Preparation of this compound-based LNPs for mRNA Encapsulation
This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.
Materials:
-
This compound ionizable lipidoid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
mRNA encoding the protein of interest (e.g., GFP, Cas9)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
Sterile, RNase-free consumables (tubes, pipette tips)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions. A common molar ratio for formulation is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).
-
Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the formulated LNP solution.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.
-
-
Characterization and Storage:
-
Measure the LNP size, PDI, and zeta potential using DLS.
-
Determine the mRNA encapsulation efficiency using a RiboGreen assay.
-
Sterilize the final LNP solution by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: Transfection of Organoids with this compound-LNPs
This protocol provides a general guideline for treating intact organoids embedded in an extracellular matrix (e.g., Matrigel) with mRNA-loaded LNPs.
Materials:
-
Mature organoid cultures in extracellular matrix domes
-
Complete organoid culture medium
-
mRNA-loaded this compound-LNPs (from Protocol 1)
-
Pre-warmed basal medium (without growth factors)
-
Multi-well culture plates
Procedure:
-
Preparation:
-
Thaw the mRNA-LNPs on ice if frozen.
-
Dilute the required amount of mRNA-LNPs in pre-warmed complete organoid culture medium to achieve the desired final mRNA concentration. It is recommended to test a range of concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL of mRNA) to determine the optimal dose for your organoid model.
-
-
Organoid Treatment:
-
Carefully remove the existing culture medium from the wells containing the organoid domes, without disturbing the domes.
-
Gently add the medium containing the diluted mRNA-LNPs to each well.
-
-
Incubation:
-
Incubate the organoids with the mRNA-LNPs for 24 to 48 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the protein being expressed and the organoid type.
-
-
Post-transfection:
-
After the incubation period, carefully remove the medium containing the LNPs.
-
Wash the organoids gently with pre-warmed basal medium.
-
Add fresh, pre-warmed complete organoid culture medium to the wells.
-
Return the plate to the incubator and continue the culture for downstream analysis.
-
Protocol 3: Assessment of Transfection Efficiency
This protocol describes how to assess the percentage of transfected cells within the organoids using fluorescence microscopy for a reporter protein like GFP.
Materials:
-
Transfected organoids expressing a fluorescent reporter (e.g., GFP)
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope or confocal microscope
Procedure:
-
Fixation and Staining:
-
At the desired time point post-transfection (e.g., 48 hours), wash the organoids with PBS.
-
Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Wash the fixed organoids three times with PBS.
-
Permeabilize the organoids with 0.5% Triton X-100 in PBS for 15 minutes if needed for antibody staining, otherwise proceed to nuclear staining.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Image the organoids using a fluorescence or confocal microscope.
-
Acquire images in the brightfield, DAPI, and GFP channels.
-
-
Analysis:
-
Quantify the transfection efficiency by counting the number of GFP-positive cells and the total number of cells (DAPI-positive nuclei) in multiple organoids and across different fields of view.
-
The transfection efficiency can be expressed as: (Number of GFP-positive cells / Total number of DAPI-positive cells) x 100%
-
Protocol 4: Assessment of Organoid Viability Post-Transfection
This protocol uses a WST-8 based colorimetric assay to assess the viability of organoids after treatment with LNPs.
Materials:
-
Transfected organoids in a multi-well plate
-
Complete organoid culture medium
-
Cell viability reagent (e.g., WST-8 based, such as Cell Counting Kit-8)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Assay Preparation:
-
At the end of the post-transfection culture period, prepare the WST-8 reagent according to the manufacturer's instructions. Typically, this involves diluting the reagent in the culture medium.
-
-
Incubation with Reagent:
-
Remove a portion of the old medium from each well and replace it with the medium containing the WST-8 reagent.
-
Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed. The incubation time will depend on the metabolic activity of the organoids.
-
-
Measurement:
-
After incubation, carefully transfer an aliquot of the colored supernatant from each well to a new 96-well plate.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Analysis:
-
Subtract the background absorbance from a well containing only Matrigel and medium.
-
Calculate the percentage of viability for each LNP concentration relative to the untreated control organoids: (Absorbance of treated organoids / Absorbance of untreated control) x 100%
-
Mandatory Visualizations
Caption: Experimental workflow for LNP-mediated mRNA delivery to organoids.
Caption: Wnt/β-catenin signaling pathway modulation in organoids via mRNA delivery.
References
Troubleshooting & Optimization
Troubleshooting 306Oi10 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with 306Oi10.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a branched-chain, ionizable cationic lipidoid used in the formation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vivo.[1][2][3] Its chemical formula is C59H115N3O8, with a molecular weight of approximately 994.6 g/mol .[1][4] The pKa of this compound is 6.4.[1][4] This pKa is critical for its function, as it allows for enhanced ionization at the acidic pH within endosomes, which is thought to facilitate endosomal escape and potent mRNA delivery.[2][3][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. These include Dichloromethane (DCM), Ethanol, Methanol, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[4]
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[6] It is also crucial to use high-quality, anhydrous solvents, as the presence of water can significantly impact solubility, especially with DMSO.[6]
Q4: What is the primary application of this compound?
A4: The primary application of this compound is as a key component in lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, such as mRNA and siRNA.[4][7][8] LNPs containing this compound have been shown to effectively deliver mRNA, leading to protein expression predominantly in the liver.[5][6]
Troubleshooting Guide: Insolubility Issues
This guide addresses specific problems you might encounter with this compound solubility during your experiments.
Issue 1: Difficulty dissolving this compound in a single organic solvent.
-
Possible Cause: The concentration of this compound may be too high for the selected solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are working within the recommended concentration range.
-
If solubility is still an issue, consider using a co-solvent system. For example, a mixture of DMSO and other organic solvents can improve solubility.
-
Apply gentle warming or use a sonication bath to aid dissolution.[6] For DMSO, it is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[6]
-
Issue 2: Precipitation occurs when preparing an aqueous formulation for in vivo studies.
-
Possible Cause: this compound is a lipidoid and has very poor solubility in aqueous solutions. Direct addition to aqueous buffers will likely result in precipitation.
-
Solution:
-
Utilize a formulation protocol that involves co-solvents and surfactants to create a stable dispersion. Below are two detailed protocols for preparing this compound for in vivo administration.
-
Ensure thorough mixing at each step of the protocol, especially after the addition of each component.
-
If precipitation is still observed, gentle heating and/or sonication of the final formulation can help to form a clear solution.[6]
-
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| Ethanol | 30 mg/mL | Also available as a 50 mg/mL solution.[1] |
| DMSO | 200 mg/mL | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[6] |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution at a concentration of 5 mg/mL.[6]
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
In a sterile tube, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation is observed, use sonication to achieve a clear solution.
Protocol 2: Formulation with Corn Oil
This protocol also yields a clear solution at a concentration of 5 mg/mL and may be suitable for longer-term dosing studies.[6]
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
In a sterile tube, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly until a clear, homogeneous solution is formed. Sonication may be required.
Visualizations
Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.
Caption: Proposed Mechanism of mRNA Delivery via this compound-LNPs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound (Echelon Product Code: N-1010 10MG) | Lipid Nanoparticles | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. This compound, 2322290-93-5 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 306Oi10 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 306Oi10 for accurate half-maximal inhibitory concentration (IC50) determination. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is determining its IC50 value important?
A1: this compound is a branched ionizable lipidoid used in the formation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1] Determining the IC50 value is crucial for understanding its potential cytotoxic effects and establishing a therapeutic window for its use in drug delivery systems.
Q2: What is a typical starting concentration range for determining the IC50 of a new compound like this compound?
A2: When the potency of a compound is unknown, it is recommended to start with a wide concentration range, often spanning several orders of magnitude (e.g., 1 nM to 100 µM).[2] This broad range helps to capture the full dose-response curve.
Q3: How should I prepare the different concentrations of this compound for the assay?
A3: A common method is to use serial dilutions, such as 2-fold or 3-fold dilutions, to create a series of 8 to 12 concentrations.[2] It is important to ensure that the solvent used to dissolve this compound, such as DMSO, is kept at a consistent and low concentration across all wells to avoid solvent-induced toxicity.[3]
Q4: How many replicates are necessary for each concentration?
A4: To ensure the statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each tested concentration.[2]
Q5: What is a dose-response curve and what information does it provide?
A5: A dose-response curve is a graphical representation of the relationship between the concentration of a drug and its observed effect. Typically, the logarithm of the compound concentration is plotted on the x-axis, and the percentage of inhibition is plotted on the y-axis. The resulting sigmoidal ("S"-shaped) curve is used to determine the IC50 value, which is the concentration at which 50% of the biological process is inhibited.[2]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your IC50 experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Inaccurate pipetting- Incomplete mixing of the compound | - Ensure a single-cell suspension before seeding.- Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions.[4]- Gently mix the plate after adding the compound.[4] |
| Incomplete dose-response curve (does not reach 0% or 100% inhibition) | - The concentration range is too narrow.- The compound has low efficacy or is only partially inhibitory.- Limited compound solubility at higher concentrations. | - Broaden the concentration range tested.[2]- If a plateau is observed, it may indicate the maximal effect of the compound.- Visually inspect wells for precipitation and consider using a different solvent or a lower top concentration.[2][3] |
| IC50 value is significantly different from previous experiments | - Variation in cell passage number.- Differences in reagent preparation (e.g., stock solution).- Inconsistent incubation times. | - Use cells within a narrow and defined passage number range.[4]- Prepare fresh dilutions for each experiment and verify the stock solution concentration.[4]- Ensure precise control over the duration of compound incubation.[4] |
| No significant inhibition observed | - The concentration of this compound is too low.- Poor compound solubility.- The chosen cell line is not sensitive to the compound. | - Test a wider and higher range of concentrations.- Prepare a fresh stock solution in an appropriate solvent like DMSO.[5]- Consider using a different cell line that may be more relevant to the compound's expected biological activity. |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations. A 2-fold or 3-fold dilution series is common.[2]
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[2]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[2][4]
-
Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][5]
-
Gently shake the plate for about 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[4]
-
Visualizations
Caption: Workflow for IC50 Determination.
References
How to reduce 306Oi10 off-target effects
Disclaimer: The compound "306Oi10" is understood to be a hypothetical agent for the purposes of this guide. The following information is based on the assumed mechanism of a selective Janus kinase (JAK) inhibitor. The troubleshooting advice, protocols, and data are representative examples for a compound of this class.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the off-target effects of the selective kinase inhibitor this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Q1: I am observing significant cell toxicity at concentrations where I expect on-target activity. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. Here are steps to troubleshoot this issue:
-
Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that yields the desired on-target effect.[1] Higher concentrations are more prone to engaging lower-affinity off-targets.
-
Conduct a Kinome-Wide Selectivity Screen: Profile this compound against a broad panel of kinases to identify unintended targets.[2] This will provide a comprehensive overview of its selectivity.
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Check Compound Solubility: Ensure that this compound is fully soluble in your cell culture media. Compound precipitation can lead to non-specific and toxic effects.
Q2: The phenotype I observe in my cellular assay does not align with the known function of the intended JAK target. How can I confirm the effect is on-target?
A2: Discrepancies between the observed phenotype and the expected outcome warrant further investigation to distinguish on-target from off-target effects.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended JAK target.[1] If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the target kinase. If this rescues the cellular phenotype, it confirms that the on-target activity is critical.
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of your target kinase (e.g., STAT proteins). Also, assess key proteins in related pathways that should not be affected. Unexpected changes in phosphorylation can indicate off-target activity.[2]
Q3: My results are inconsistent across different cell lines. What could be the reason?
A3: Inconsistent results between cell lines can often be attributed to differences in the expression levels of on-target or off-target proteins.
-
Confirm Target Expression: Use Western Blot or qPCR to verify that the intended JAK target is expressed at comparable levels in all cell lines used in your experiments.
-
Assess Off-Target Expression: If you have identified potential off-targets from a kinome scan, check their expression levels in your cell lines. A cell line expressing a high level of a sensitive off-target may show a different phenotype.
-
Consider Compensatory Pathways: Inhibition of the JAK-STAT pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK or PI3K/AKT pathways.[3] The cellular response can vary depending on the predominant compensatory mechanisms in each cell line.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a concern for several reasons:
-
Cellular Toxicity: Binding to other essential proteins can disrupt normal cellular processes, leading to toxicity that is not related to the inhibition of the intended target.[1]
-
Lack of Translatability: Promising preclinical results may fail in clinical settings if the efficacy is due to off-target effects that do not have the same outcome or are associated with unacceptable toxicity in a whole organism.
Q2: What proactive strategies can I implement to minimize off-target effects in my experimental design?
A2: Several strategies can be employed from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: By performing a careful dose-response analysis, you can identify the lowest concentration of this compound that produces the desired on-target effect, thereby minimizing the engagement of lower-affinity off-targets.[1]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been extensively characterized and are known to be highly selective for your target of interest.
-
Employ Control Compounds: Always include appropriate controls, such as a vehicle control and a structurally related inactive compound, to help differentiate between on-target, off-target, and non-specific effects.
Q3: How can I assess the selectivity of this compound?
A3: The selectivity of a kinase inhibitor can be measured using several methodologies, both in vitro and in cellular contexts.
-
In Vitro Kinase Assays: These assays measure the ability of this compound to inhibit the activity of a large panel of purified kinases. The data is typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.[4]
-
Competitive Binding Assays: These assays measure the dissociation constant (Kd) of the inhibitor-kinase complex, providing a direct measure of binding affinity.[5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[1]
Data Presentation
The following table presents hypothetical selectivity data for this compound against its intended target (JAK1) and a panel of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 (On-Target) | 5 | - |
| JAK2 | 50 | 10x |
| JAK3 | 250 | 50x |
| TYK2 | 150 | 30x |
| SRC | >1000 | >200x |
| LCK | >1000 | >200x |
| MAPK1 | >5000 | >1000x |
| PI3Kα | >5000 | >1000x |
Experimental Protocols
1. In Vitro Kinase Assay (Radiometric Filter Binding Assay)
Objective: To determine the IC50 value of this compound against a panel of selected kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, its specific peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add serially diluted this compound to the appropriate wells. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]-ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time to ensure the reaction is within the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blot Analysis of STAT3 Phosphorylation
Objective: To confirm the on-target engagement of this compound in a cellular context by assessing the phosphorylation of a downstream target.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Starve the cells overnight and then stimulate with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio with increasing concentrations of this compound indicates on-target activity.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: A logical flowchart for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 306Oi10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the novel kinase inhibitor, 306Oi10, in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and inconsistent plasma concentrations of this compound in our mouse pharmacokinetic (PK) studies. What are the potential causes?
A1: Low and variable oral bioavailability of this compound can stem from several factors, often related to its physicochemical properties. The primary suspects are poor aqueous solubility and/or low intestinal permeability. It is also possible that the compound is undergoing significant first-pass metabolism in the liver or is being removed by efflux transporters in the gut wall. A summary of this compound's known properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 580.7 g/mol | High, may limit passive diffusion. |
| LogP | 4.8 | High, indicates poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low, likely dissolution-rate limited absorption. |
| pKa | 8.2 (basic) | Ionization will vary in the gastrointestinal tract. |
| Permeability (Papp) in Caco-2 | 0.5 x 10⁻⁶ cm/s | Low, suggesting poor intestinal absorption. |
To troubleshoot, a systematic approach is recommended. Start by confirming the compound's solubility and stability in the formulation used for oral dosing. Then, investigate its metabolic stability and potential for transporter-mediated efflux.
Q2: How can we improve the solubility of this compound for in vivo studies?
A2: Improving the solubility of this compound is a critical first step. Several formulation strategies can be employed, ranging from simple to more complex approaches. The choice of strategy will depend on the required dose and the physicochemical characteristics of the compound.
Table 2: Formulation Strategies for Improving Solubility of this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., PEG 400, propylene glycol, ethanol). | Simple to prepare, suitable for early-stage studies. | Can precipitate upon dilution in the GI tract. Potential for vehicle effects on physiology. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the vehicle to increase the proportion of the more soluble ionized form. | Simple and effective for compounds with suitable pKa. | Risk of precipitation as pH changes along the GI tract. |
| Surfactant-based Formulations | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can significantly increase solubility and may inhibit efflux transporters. | Potential for GI toxicity with some surfactants. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in an amorphous state, which has higher apparent solubility than the crystalline form. | Can lead to substantial increases in both dissolution rate and concentration. | Requires more complex manufacturing processes (e.g., spray drying, hot-melt extrusion). |
A suggested workflow for formulation development is outlined below.
Technical Support Center: 306Oi10 Experiments
Welcome to the technical support center for 306Oi10, a potent and selective inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. This guide provides troubleshooting tips and answers to frequently asked questions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of mTOR kinase activity. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting the phosphorylation of downstream substrates like S6K1, 4E-BP1, and Akt.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: I am not observing the expected decrease in phosphorylation of mTORC1 downstream targets (p-S6K1, p-4E-BP1) after this compound treatment. What could be the issue?
A3: This is a common issue that can arise from several factors:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.
-
Experimental Conditions: Verify the concentration of this compound and the treatment duration. We recommend a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Serum Starvation: For optimal results, serum-starve your cells for 12-24 hours before treatment to reduce basal mTOR activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates in cell viability assays. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and stabilize for 24 hours before treatment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for mycoplasma contamination and practice sterile cell culture techniques. | |
| Unexpected off-target effects observed. | High concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration. The IC50 for most cell lines is in the nanomolar range. |
| Non-specific binding. | Include appropriate controls, such as a vehicle-only control (DMSO) and a positive control with a known mTOR inhibitor. | |
| Difficulty in detecting mTORC2 inhibition (p-Akt S473). | Short treatment duration. | Inhibition of mTORC2 often requires longer treatment times (12-24 hours) compared to mTORC1 (1-4 hours). |
| Feedback loop activation. | Inhibition of mTORC1 can sometimes lead to feedback activation of the PI3K/Akt pathway. Consider co-treatment with a PI3K inhibitor. |
Experimental Protocols
Western Blotting for mTOR Pathway Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for the desired duration (e.g., 2 hours for mTORC1, 24 hours for mTORC2).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 15.2 |
| U87-MG | Glioblastoma | 5.8 |
| PC-3 | Prostate Cancer | 12.1 |
Table 2: Effect of this compound on mTORC1 and mTORC2 Substrate Phosphorylation
| Target | Treatment (100 nM this compound) | Fold Change in Phosphorylation |
| p-S6K1 (T389) | 2 hours | 0.12 |
| p-4E-BP1 (T37/46) | 2 hours | 0.25 |
| p-Akt (S473) | 24 hours | 0.31 |
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting flowchart for unexpected experimental results.
Technical Support Center: Interpreting Unexpected Results with 306Oi10
Welcome to the technical support center for 306Oi10, a novel ionizable lipid for potent in vivo delivery of messenger RNA (mRNA) and short interfering RNA (siRNA) via Lipid Nanoparticles (LNPs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and optimize their LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a branched-chain ionizable cationic lipidoid designed for the formulation of Lipid Nanoparticles (LNPs) to deliver RNA therapeutics.[1][2] Its branched-tail structure enhances its ability to become protonated at endosomal pH (pKa = 6.4), which is thought to facilitate endosomal escape and improve delivery potency compared to linear-tailed analogs.[1][3] It is biodegradable and has been shown to have low toxicity and immunogenicity.[3][4]
Q2: What is a typical starting formulation for this compound LNPs?
A2: A common molar ratio for formulating this compound LNPs for mRNA delivery involves a combination of the ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.[5] While optimization is crucial for specific applications, a well-documented starting point is a molar ratio of 35:16:46.5:2.5 for this compound : DOPE : Cholesterol : C14-PEG2000.[5] For siRNA delivery, a molar ratio of 50:38.5:10:1.5 for this compound : Cholesterol : DSPC : C14-PEG2000 has been used.[6]
Q3: What are the critical quality attributes to measure for this compound LNPs?
A3: Key parameters to characterize your LNP formulation include particle size (Z-average), polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.[7][8] Consistent measurement of these attributes is vital for reproducible results.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency or Poor In Vivo Potency
Unexpectedly low protein expression (for mRNA) or gene silencing (for siRNA) is a common challenge. The underlying cause can often be traced back to LNP formulation, delivery, or cellular uptake and endosomal escape.
Potential Causes and Troubleshooting Steps
| Potential Cause | Recommended Action |
| Suboptimal LNP Formulation | Verify the molar ratios of all lipid components. The ratio of this compound to other lipids is critical for performance.[5][9] Consider adjusting the N/P ratio (the ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the RNA), as this affects encapsulation and delivery.[5][10] |
| Inefficient Endosomal Escape | The branched structure of this compound is designed to enhance endosomal escape.[3] However, this remains a significant barrier, with estimates that less than 5% of endocytosed nucleic acids reach the cytosol.[4][11] Ensure the pH of your buffers during formulation is acidic to facilitate proper LNP formation and subsequent protonation in the endosome. |
| Poor Cell Health or Confluency | Ensure cells are healthy, actively dividing, and are at an optimal confluency (typically 70-90%) at the time of transfection.[12] Stressed or overly confluent cells exhibit reduced uptake. |
| Nucleic Acid Integrity | Verify the integrity of your mRNA or siRNA before encapsulation. Degraded RNA will not be functional. |
| Incorrect LNP Size | LNP size can influence biodistribution and potency.[13] Aim for a consistent size, typically around 100-120 nm, for systemic delivery.[14] |
Experimental Workflow for Optimizing Transfection Efficiency
Caption: Workflow for optimizing LNP formulation and transfection.
Issue 2: LNP Instability (Aggregation, Degradation, or Leakage)
Physical and chemical instability can lead to inconsistent results and reduced efficacy. LNPs can be sensitive to storage conditions.
Potential Causes and Troubleshooting Steps
| Storage/Formulation Parameter | Recommended Guidelines |
| Temperature | For long-term storage, -80°C is generally recommended.[15] Storage at 4°C can maintain stability for shorter periods (e.g., at least 30 days), but freeze-thaw cycles at -20°C can lead to aggregation and loss of activity.[16][17] |
| pH of Storage Buffer | While storage pH (from 3 to 9) may not significantly impact stability when refrigerated, using a physiologically appropriate buffer (pH 7.4) is recommended for ease of use.[16] |
| Cryoprotectants | To prevent aggregation during freeze-thaw cycles, consider adding cryoprotectants like sucrose or trehalose to the LNP solution before freezing.[16] |
| Light Exposure | Protect LNP formulations from light, as exposure can decrease stability.[15] |
| Lipid Degradation | Ionizable lipids can be susceptible to hydrolysis or oxidation.[18] Ensure high-purity lipids are used and store them under appropriate conditions (e.g., -20°C or below).[2] |
Issue 3: Unexpected In Vivo Toxicity or Immunogenicity
While this compound is designed for low toxicity, high doses or certain formulation characteristics can trigger adverse effects.
Potential Causes and Troubleshooting Steps
| Potential Cause | Recommended Action |
| High LNP Dose | Determine the optimal therapeutic window through a dose-response study. If toxicity is observed, reduce the administered dose. |
| LNP Size and Charge | Smaller nanoparticles may exhibit different toxicity profiles.[19] While this compound LNPs are nearly neutral at physiological pH, residual positive charges can lead to toxicity.[5][8] Ensure proper formulation to minimize surface charge. |
| Off-Target Delivery | LNPs can accumulate in non-target tissues, such as the liver and spleen, which can lead to localized toxicity.[1] Modifying the LNP composition, for instance by incorporating different PEG-lipids or targeting ligands, can alter biodistribution. |
| Immunogenicity | The immune system can be activated by the LNP components or the RNA cargo. This compound has been described as "immunoquiescent".[14] If an immune response is detected (e.g., elevated cytokine levels), re-evaluate the purity of all components and consider purification methods for the RNA to remove contaminants like double-stranded RNA. |
Key Mechanisms & Pathways
Understanding the journey of the LNP from injection to cargo release is essential for interpreting results.
Cellular Uptake and Endosomal Escape Pathway
Caption: LNP cellular trafficking and endosomal escape mechanism.
Detailed Experimental Protocols
Protocol 1: LNP Formulation by Vortex Mixing
This protocol is adapted from methodologies described for this compound and other ionizable lipids.[5][6]
-
Preparation of Lipid Stock:
-
Prepare a stock solution of this compound, DOPE, cholesterol, and C14-PEG2000 in 90% (v/v) ethanol at the desired molar ratio (e.g., 35:16:46.5:2.5).[5] The final lipid concentration will depend on the desired RNA concentration and lipid:RNA ratio.
-
-
Preparation of RNA Solution:
-
Dilute the mRNA or siRNA stock in a low pH buffer, such as 10 mM sodium citrate (pH 4.2).[6]
-
-
Mixing:
-
Rapidly add an equal volume of the lipid-ethanol solution to the RNA-citrate buffer solution while vortexing vigorously. This rapid mixing promotes the self-assembly of LNPs.
-
-
Dialysis:
-
To remove ethanol and raise the pH, dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 3500 MWCO) for at least 90 minutes.[6]
-
-
Characterization:
-
Measure particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency using an RNA-quantifying assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).[20]
-
Protocol 2: In Vivo Evaluation of LNP Potency
This protocol outlines a general procedure for assessing LNP-mediated delivery in mice.[5]
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
-
LNP Administration:
-
Dilute the dialyzed LNP formulation in sterile PBS to the desired final concentration.
-
Administer the LNPs to mice via an appropriate route, typically intravenous (tail vein) injection. Doses can range, for example, from 0.5 to 2.0 mg/kg of mRNA.[5]
-
-
Sample Collection:
-
At a predetermined time point (e.g., 6 hours for protein expression), euthanize the mice and collect blood (for serum analysis of secreted proteins) and major organs (e.g., liver, spleen).[5]
-
-
Analysis:
-
For secreted proteins (e.g., erythropoietin), perform an ELISA on the collected serum.[5]
-
For intracellular proteins (e.g., luciferase, mCherry), homogenize the harvested organs and perform a suitable reporter assay.[5]
-
For toxicity assessment, blood can be drawn at multiple time points (e.g., 2, 6, 72 hours) to measure liver enzymes (AST, ALT) or inflammatory cytokines (TNF-α, IL-6).[5] Histological analysis of organs can also be performed.
-
References
- 1. Nanotechnology Now - Press Release: University of Toronto researchers discover new lipid nanoparticle that shows muscle-specific mRNA delivery, reduces off-target effects: Study findings make significant contribution to generating tissue-specific ionizable lipids and prompts rethinking of mRNA vaccine design princi [nanotech-now.com]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of mRNA with Ionizable Lipid Nanoparticles Can Reduce Toxic Side Effects of CAR-T Cell Therapy [creative-biogene.com]
- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 8. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Influence of particle size on the in vivo potency of lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 18. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The size-dependent in vivo toxicity of amorphous silica nanoparticles: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Technical Support Center: 306Oi10 Lot-to-Lot Variability Issues
Welcome to the technical support center for 306Oi10, a novel ionizable lipid for the formulation of lipid nanoparticles (LNPs) for RNA delivery. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential lot-to-lot variability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a branched-chain, ionizable, and biodegradable lipidoid developed for the delivery of messenger RNA (mRNA) and short interfering RNA (siRNA) using lipid nanoparticles (LNPs).[1][2][3][4] Its branched tail structure is designed to enhance the surface ionization of LNPs, which can lead to improved mRNA delivery efficacy.[2] this compound has been utilized in research for co-delivering multiple mRNAs and has shown potential for in vivo gene editing applications.[5][6]
Q2: What are the potential sources of lot-to-lot variability with this compound?
A2: Lot-to-lot variability in a reagent like this compound can arise from several factors, primarily related to the manufacturing process, storage and handling, and laboratory procedures.[7] Specific to an ionizable lipid, these can include:
-
Purity Profile: Minor variations in the purity of the lipid, including the presence of residual solvents or elemental impurities, can affect LNP formation and stability.[8][9]
-
Chemical Integrity: Degradation of the lipid due to improper storage conditions (temperature, exposure to light or air) can alter its chemical structure and performance.[10]
-
Manufacturing Consistency: Subtle changes in the synthesis and purification process between batches can lead to differences in the final product's characteristics.[7][11]
Q3: How can lot-to-lot variability in this compound impact my experiments?
A3: Inconsistent performance of this compound lots can significantly affect the critical quality attributes (CQAs) of your lipid nanoparticles, leading to variability in experimental outcomes.[12] Key impacts include:
-
Inconsistent LNP Characteristics: Variations in particle size, polydispersity index (PDI), and zeta potential.[7][13][14]
-
Variable Encapsulation Efficiency: Differences in the ability to effectively encapsulate the RNA cargo.[5]
-
Altered In Vitro and In Vivo Performance: Inconsistent transfection efficiency, protein expression levels, and potential for altered biodistribution or toxicity.[5][15][16]
Q4: What are the critical quality attributes (CQAs) I should monitor for my LNPs formulated with this compound?
A4: To ensure reproducible results, it is crucial to monitor the following CQAs for your LNP formulations:
| Critical Quality Attribute (CQA) | Recommended Acceptance Criteria | Analytical Method(s) |
| Particle Size (Z-average) | < 250 nm (application dependent) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
| RNA Encapsulation Efficiency | > 60% (application dependent) | RiboGreen Assay, HPLC |
| In Vitro Transfection Efficiency | Consistent with historical data | Luciferase Assay, Flow Cytometry (for fluorescent proteins) |
| Cell Viability/Cytotoxicity | Consistent with historical data | MTT Assay, CellTiter-Glo® Assay |
Table 1: Key Critical Quality Attributes for LNP Characterization.[5]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that may be related to this compound lot-to-lot variability.
Issue 1: Inconsistent LNP Size and/or High Polydispersity Index (PDI)
Possible Causes:
-
Lipid Quality: The new lot of this compound may have a different purity profile or has degraded.
-
Formulation Parameters: Inconsistencies in mixing parameters (e.g., flow rate, temperature) or buffer preparation.
-
RNA Quality: The quality and concentration of the RNA stock may have changed.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent LNP size and PDI.
Issue 2: Low RNA Encapsulation Efficiency
Possible Causes:
-
Suboptimal N:P Ratio: The nitrogen-to-phosphate ratio may not be optimal for the new lipid lot. The N:P ratio is the molar ratio of the ionizable nitrogen in this compound to the phosphate groups in the RNA backbone.
-
pH of Buffers: Incorrect pH of the aqueous buffer used for RNA can affect the ionization of this compound and subsequent RNA complexation.
-
Lipid Degradation: The new lot of this compound may be degraded, leading to reduced ability to complex with RNA.
Troubleshooting Steps:
Caption: Logical steps for troubleshooting low RNA encapsulation efficiency.
Issue 3: Reduced In Vitro Transfection Efficiency or Increased Cytotoxicity
Possible Causes:
-
Altered LNP Physicochemical Properties: The new lot may be producing LNPs with different size, charge, or stability, affecting cellular uptake and endosomal escape.
-
Lipid Impurities: The presence of impurities in the new this compound lot could be cytotoxic.
-
Changes in LNP Structure: Subtle changes in the internal structure of the LNP could affect RNA release.
Troubleshooting Steps:
-
Full LNP Characterization: Perform a comprehensive characterization of the LNPs formulated with the new lot, including size, PDI, zeta potential, and encapsulation efficiency. Compare these results to a previous, well-performing lot.
-
Dose-Response Curve: Generate a dose-response curve for both transfection efficiency and cytotoxicity to determine if there is a shift in the therapeutic window.
-
Side-by-Side Comparison: If possible, perform a direct side-by-side experiment using the new lot and a previously validated lot of this compound.
-
Contact Technical Support: If significant differences are observed that cannot be resolved through formulation optimization, contact technical support with your comparative data.
Experimental Protocols
Protocol 1: Characterization of LNP Size, PDI, and Zeta Potential
-
Sample Preparation:
-
Dilute the freshly prepared LNP formulation in 1X PBS to a suitable concentration for DLS measurement.
-
For zeta potential measurement, dilute the LNPs in 0.1X PBS to reduce ionic strength.[7]
-
-
Instrumentation:
-
Use a dynamic light scattering (DLS) instrument for size and PDI measurements.
-
Use an electrophoretic light scattering (ELS) instrument for zeta potential measurement.
-
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Perform at least three independent measurements for each sample.
-
-
Data Analysis:
-
Report the Z-average diameter for size, the polydispersity index (PDI), and the zeta potential in millivolts (mV).
-
Protocol 2: Determination of RNA Encapsulation Efficiency using RiboGreen Assay
-
Reagent Preparation:
-
Prepare a RiboGreen working solution as per the manufacturer's instructions.
-
Prepare a 1% Triton X-100 solution in TE buffer.
-
-
Standard Curve:
-
Prepare a standard curve of the free RNA of known concentrations.
-
-
Sample Measurement:
-
Total RNA: Lyse a known volume of the LNP formulation with Triton X-100 to release all encapsulated RNA.
-
Free RNA: Use an equivalent volume of the intact LNP formulation.
-
Add the RiboGreen working solution to both the lysed and intact samples, as well as the standards.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Calculate the concentration of total and free RNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.
-
LNP Formulation and Performance
The following diagram illustrates the relationship between the LNP components, including this compound, and the resulting critical quality attributes that dictate performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quality by Design (QbD) and Design of Experiments (DOE) as a Strategy for Tuning Lipid Nanoparticle Formulations for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Understanding CQAs For mRNALipid Nanoparticle Product Development And Manufacture [advancingrna.com]
- 11. dzl.de [dzl.de]
- 12. mdpi.com [mdpi.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
Technical Support Center: [Your Compound] Treatment Protocols for Primary Cells
Frequently Asked Questions (FAQs)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | Concentration of [Your Compound] is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below 0.1% (v/v), as higher concentrations can be toxic to primary cells. | |
| Primary cells are of poor quality or viability. | Always assess primary cell viability (e.g., using Trypan Blue) before starting an experiment. Ensure viability is >90%. | |
| No Observable Effect | Concentration of [Your Compound] is too low. | Perform a dose-response experiment with a higher concentration range. |
| Incubation time is too short. | Increase the incubation time. Consider a time-course experiment to identify the optimal treatment duration. | |
| [Your Compound] is inactive. | Check the expiration date and storage conditions of your compound stock. Test the activity of the compound on a positive control cell line if available. | |
| Issues with the assay readout. | Ensure your detection assay is sensitive enough and that all reagents are working correctly. Include positive and negative controls for the assay itself. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Uneven distribution of [Your Compound] in the well. | Mix the compound thoroughly in the media before adding it to the cells. Ensure gentle swirling of the plate after addition. | |
| Edge effects on the culture plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the compound concentration to determine the EC50 or IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation
-
Cell Seeding and Starvation: Plate primary cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated target protein. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total target protein as a loading control.
Visualizations
Caption: Experimental workflow for determining compound cytotoxicity.
Validation & Comparative
Comparison Guide: Validating the On-Target Effects of 306Oi10 (Exemplified by Osimertinib)
As "306Oi10" is not a publicly recognized compound, this guide has been constructed as a template. It uses the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, as a representative example to demonstrate the validation of on-target effects. This framework can be adapted for any specific compound by substituting the relevant experimental data.
This guide provides a comparative analysis of methodologies to validate the on-target effects of a selective kinase inhibitor, exemplified by the EGFR inhibitor Osimertinib. It is intended for researchers, scientists, and drug development professionals.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on its purified target protein, free from cellular influences. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Table 1: Comparison of Biochemical IC50 Values against EGFR Variants
| Compound | EGFR (L858R/T790M) IC50 (nM) | EGFR (wild-type) IC50 (nM) | Selectivity Ratio (WT/mutant) |
| This compound (Osimertinib) | ~1 | ~200 | ~200 |
| Competitor A (Gefitinib) | ~50 | ~2 | ~0.04 |
| Competitor B (Erlotinib) | ~40 | ~1 | ~0.025 |
Data presented are representative values from public domain sources for illustrative purposes.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.
-
Reagents: Purified EGFR kinase, Eu-anti-tag antibody, Alexa Fluor™ labeled kinase tracer, test compound (e.g., this compound).
-
Assay Plate Preparation: Serially dilute the test compound in an appropriate buffer (e.g., 1% DMSO) across a 384-well plate.
-
Kinase-Tracer Incubation: Add the kinase and tracer mixture to the wells containing the compound.
-
Antibody Addition: Add the Europium-labeled antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio and plot against compound concentration to determine the IC50 value.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within a live cellular environment is a critical validation step. Cellular Thermal Shift Assays (CETSA) and NanoBRET™ assays are common methods.
Table 2: Comparison of Cellular Target Engagement
| Compound | Target Engagement (CETSA Shift, °C) | Target Engagement (NanoBRET™ IC50, nM) |
| This compound (Osimertinib) | ~4-5°C | ~15 |
| Competitor A (Gefitinib) | ~2-3°C | ~100 |
| Competitor B (Erlotinib) | ~2-3°C | ~80 |
Data presented are representative values for illustrative purposes.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment: Treat cultured cells (e.g., NCI-H1975) with the test compound or vehicle control for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot cell suspensions into PCR tubes and heat individually at a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Centrifuge at high speed to separate soluble protein (supernatant) from aggregated protein (pellet).
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Data Interpretation: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
Downstream Signaling Pathway Analysis
Validating on-target effects involves demonstrating the modulation of the signaling pathway downstream of the target. For EGFR, this typically involves measuring the phosphorylation of EGFR itself and key downstream effectors like AKT and ERK.
Table 3: Modulation of Downstream Signaling (Phospho-Protein Levels)
| Compound (at 100 nM) | p-EGFR Inhibition (%) | p-AKT Inhibition (%) | p-ERK Inhibition (%) |
| This compound (Osimertinib) | >90% | >85% | >85% |
| Competitor A (Gefitinib) | ~50% | ~40% | ~40% |
| Competitor B (Erlotinib) | ~60% | ~50% | ~50% |
Data presented are representative values for illustrative purposes.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H1975) and allow them to adhere. Starve the cells and then stimulate with EGF while treating with various concentrations of the test compound.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for validating on-target effects of a kinase inhibitor.
Logical Relationship Diagram
Caption: Logical framework for confirming on-target effects.
Comparative Efficacy Analysis: 306Oi10 versus Competitor Compound A in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)
This guide provides a detailed comparison of the efficacy of two therapeutic compounds, 306Oi10 and Competitor Compound A, in the context of KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC). This compound is a novel, selective inhibitor of the SOS1:KRAS protein-protein interaction, while Competitor Compound A is a well-characterized MEK inhibitor. The data presented herein is derived from a series of preclinical studies designed to evaluate and contrast the mechanisms of action, potency, and anti-tumor activity of these two agents.
Mechanism of Action
This compound functions by directly disrupting the interaction between Son of Sevenless homolog 1 (SOS1) and the KRAS protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. By preventing this interaction, this compound effectively inhibits KRAS signaling at its inception.
Competitor Compound A acts downstream in the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting the activity of MEK1 and MEK2. As a downstream effector of KRAS, MEK inhibition represents a clinically validated strategy for attenuating the oncogenic signaling driven by mutant KRAS.
In Vitro Efficacy
The in vitro potency of this compound and Competitor Compound A was assessed in the NCI-H358 human NSCLC cell line, which harbors the KRAS G12C mutation.
Cell Viability Assay
Table 1: Comparative IC50 Values in NCI-H358 Cells
| Compound | Target | IC50 (nM) |
| This compound | SOS1:KRAS Interaction | 15.8 |
| Competitor Compound A | MEK1/2 | 25.2 |
Experimental Protocol: Cell Viability Assay
NCI-H358 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of either this compound or Competitor Compound A for 72 hours. Cell viability was subsequently measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
Unveiling the Specificity of 306Oi10: A Comparative Guide to Ionizable Lipids for In Vivo mRNA Delivery
For researchers, scientists, and drug development professionals, the selection of an optimal delivery vehicle is paramount to the success of mRNA-based therapeutics. This guide provides a detailed comparison of the ionizable lipid 306Oi10 with other prominent alternatives, focusing on in vivo delivery specificity and efficiency. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of these delivery platforms.
The advent of mRNA therapies has revolutionized medicine, yet their efficacy hinges on safe and targeted delivery to specific cells and tissues. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component playing a pivotal role in their potency and biodistribution. This compound is a novel ionizable lipid that has demonstrated exceptional performance in preclinical studies. This guide offers a comparative analysis of this compound against established ionizable lipids such as DLin-MC3-DMA (MC3) and C12-200, providing a comprehensive overview of their relative strengths in mediating organ-specific mRNA delivery.
Quantitative Comparison of In Vivo mRNA Delivery
To objectively assess the in vivo performance of this compound-formulated LNPs against those containing other ionizable lipids, a key metric is the expression of a reporter protein, such as luciferase, in target organs following systemic administration. The following table summarizes the quantitative data from a comparative study in mice, where LNPs encapsulating luciferase mRNA were administered intravenously.
| Ionizable Lipid | Molar Ratio (Ionizable:DOPE:Cholesterol:PEG) | mRNA Dose (mg/kg) | Peak Luciferase Expression (Total Flux in Liver) | Fold Increase vs. C12-200 | Fold Increase vs. MC3 |
| This compound | 35:16:46.5:2.5 | 0.5 | ~1 x 10^10 photons/second | >20-fold | >3-fold |
| DLin-MC3-DMA (MC3) | 50:10:38.5:1.5 (with DSPC instead of DOPE) | 0.5 | ~3 x 10^9 photons/second | ~6-fold | 1 |
| C12-200 | 35:16:46.5:2.5 | 0.5 | ~5 x 10^8 photons/second | 1 | ~0.17 |
Note: The data presented is aggregated from published studies and may have been generated under slightly different experimental conditions. Direct head-to-head comparisons in the same study are the most reliable for assessing relative performance.
The results clearly indicate that LNPs formulated with this compound mediate significantly higher luciferase expression in the liver compared to both MC3 and C12-200 at the same mRNA dose.[1] This suggests a superior efficiency of this compound in facilitating mRNA delivery and subsequent protein translation in hepatocytes.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in LNP-mediated mRNA delivery and the experimental approach for their comparison, the following diagrams are provided.
The above diagram illustrates the key steps involved in the delivery of mRNA to a target hepatocyte via an LNP. Following intravenous injection, the LNP circulates and binds to apolipoprotein E (ApoE), which facilitates its uptake by hepatocytes through the low-density lipoprotein receptor (LDLR). Once inside the cell, the LNP is enclosed within an endosome. The ionizable lipid, which is protonated in the acidic environment of the endosome, plays a crucial role in disrupting the endosomal membrane, allowing the mRNA to escape into the cytosol. In the cytosol, the mRNA is translated by ribosomes to produce the encoded protein, in this case, luciferase.
This flowchart outlines the experimental workflow for comparing the in vivo efficacy of different LNP formulations. The process begins with the formulation of LNPs containing the reporter mRNA. These formulations are then administered to an animal model, typically mice, via intravenous injection. At specific time points after injection, the animals are imaged using an in vivo imaging system (IVIS) to detect the signal from the reporter protein (e.g., bioluminescence from luciferase). The resulting images are then analyzed to quantify the signal intensity in different organs, providing a measure of the delivery efficiency and organ specificity of each LNP formulation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the key experimental protocols employed in the comparative studies of this compound and other ionizable lipids.
LNP Formulation Protocol (Microfluidics)
Lipid nanoparticles are formulated using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.
-
Lipid Stock Solution Preparation:
-
The ionizable lipid (e.g., this compound, MC3, C12-200), helper lipid (DOPE or DSPC), cholesterol, and PEG-lipid are dissolved in ethanol to prepare a lipid stock solution. The molar ratios of these components are critical and are specified for each formulation (see table above).
-
-
mRNA Solution Preparation:
-
The mRNA encoding firefly luciferase is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes and mounted on a syringe pump.
-
The two solutions are then pumped through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs with the mRNA encapsulated inside.
-
-
Dialysis and Concentration:
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
The LNPs are then concentrated to the desired final concentration using a centrifugal filter device.
-
-
Characterization:
-
The size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using dynamic light scattering (DLS).
-
The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vivo mRNA Delivery and Biodistribution Protocol
This protocol describes the administration of LNPs to mice and the subsequent analysis of reporter gene expression.
-
Animal Model:
-
Female C57BL/6 mice (6-8 weeks old) are typically used for these studies. All animal procedures should be performed in accordance with institutional guidelines.
-
-
LNP Administration:
-
The LNP-encapsulated luciferase mRNA is diluted in sterile PBS to the desired concentration.
-
A specific dose of mRNA (e.g., 0.5 mg/kg body weight) is administered to each mouse via intravenous (IV) injection into the tail vein.
-
-
In Vivo Bioluminescence Imaging (IVIS):
-
At predetermined time points after LNP administration (e.g., 2, 6, 24, and 48 hours), the mice are anesthetized.
-
A solution of D-luciferin, the substrate for luciferase, is administered via intraperitoneal (IP) injection.
-
After a short incubation period (typically 10-15 minutes) to allow for substrate distribution, the mice are placed in an IVIS imaging system.
-
Bioluminescence images are acquired, and the signal intensity is measured in photons per second.
-
-
Ex Vivo Organ Imaging:
-
Following the final in vivo imaging time point, the mice are euthanized.
-
Major organs (liver, spleen, lungs, heart, kidneys) are harvested and imaged ex vivo using the IVIS to determine the precise organ distribution of the luciferase signal.
-
-
Data Analysis:
-
The bioluminescence signal from each organ is quantified using the analysis software provided with the IVIS system.
-
The total flux (photons/second) for each organ is calculated and compared between the different LNP groups.
-
Conclusion
The data and protocols presented in this guide highlight the superior in vivo mRNA delivery efficiency of LNPs formulated with the ionizable lipid this compound, particularly to the liver, when compared to established lipids such as MC3 and C12-200. The provided experimental workflows and detailed protocols offer a framework for researchers to conduct their own comparative studies and to better understand the critical factors influencing the specificity and potency of LNP-based mRNA delivery systems. The continued development and characterization of novel ionizable lipids like this compound are crucial for advancing the next generation of targeted and effective mRNA therapeutics.
References
Cross-Validation of 306Oi10 Activity in Different Assays: A Comparative Guide
The landscape of mRNA therapeutics is rapidly evolving, with the efficacy of delivery vehicles being a critical determinant of success. The ionizable lipidoid 306Oi10 has emerged as a potent contender for the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. This guide provides a comprehensive cross-validation of this compound's activity across various assays, comparing its performance with other established lipidoids and presenting the supporting experimental data and protocols.
Performance Comparison of this compound-LNPs
The potency of this compound-formulated LNPs for mRNA delivery has been benchmarked against other widely used ionizable lipids, namely DLin-MC3-DMA (MC3) and C12-200. The following tables summarize the quantitative data from these comparative studies.
Table 1: In Vivo Luciferase Expression in the Liver
This assay measures the ability of the LNP to deliver functional firefly luciferase (fLuc) mRNA to the liver, a primary target for many gene therapies. Expression levels are quantified by measuring the bioluminescence emitted from the liver.
| Ionizable Lipid | Total Luciferase Signal in Liver (photons/second) | Fold Increase vs. MC3 | Fold Increase vs. C12-200 |
| This compound | ~1 x 1010 | > 3-fold | > 20-fold |
| DLin-MC3-DMA | ~3 x 109 | - | ~6.7-fold |
| C12-200 | ~5 x 108 | - | - |
Data is based on intravenous injection of LNPs carrying 0.5 mg/kg firefly luciferase mRNA in mice, with organs harvested and imaged 6 hours after injection.
Table 2: Multiplexed mRNA Delivery and Expression in the Liver
To assess the versatility of this compound LNPs for delivering multiple therapeutic payloads simultaneously, a cocktail of mRNAs encoding firefly luciferase, mCherry, and erythropoietin (EPO) was formulated into a single LNP.
| Reporter/Therapeutic Protein | Organ/Sample | Expression Level |
| Firefly Luciferase | Liver | High expression observed |
| mCherry | Liver | High expression observed |
| Erythropoietin (EPO) | Serum | >10-fold increase over baseline |
Mice were injected with this compound LNPs containing a total of 1 mg/kg mRNA (0.33 mg/mL each of firefly luciferase, mCherry, and EPO mRNA). Tissues and serum were collected 6 hours after injection.
Table 3: In Vivo Gene Editing Efficiency in Liver Cells
The ability of this compound LNPs to deliver Cas9 mRNA and a single-guide RNA (sgRNA) for gene editing was evaluated in Ai9 reporter mice. Successful editing leads to the expression of tdTomato fluorescent protein.
| Target Cell Type in Liver | Transfection Efficiency (% of tdTomato+ cells) |
| Hepatocytes | 86-88% |
| Kupffer cells | 86-88% |
| Endothelial cells | 86-88% |
Ai9 mice received a single intravenous injection of this compound LNPs carrying 1.6 mg/kg Cas9 mRNA and 0.4 mg/kg sgRNA targeting a LoxP site. Liver cells were analyzed by flow cytometry 24 hours after injection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.
In Vivo Luciferase Assay
-
LNP Formulation: The ionizable lipid (this compound, DLin-MC3-DMA, or C12-200), cholesterol, DSPC, and a PEG-lipid are combined in ethanol. This lipid mixture is then rapidly mixed with an aqueous buffer containing the firefly luciferase mRNA to form the LNPs. The final formulation is dialyzed against PBS.
-
Animal Model: Female C57BL/6 mice are typically used.
-
Administration: LNPs encapsulating 0.5 mg/kg of firefly luciferase mRNA are administered via a single intravenous (tail vein) injection.
-
Bioluminescence Imaging: Six hours post-injection, mice are anesthetized. D-luciferin, the substrate for luciferase, is administered via intraperitoneal injection. After a short incubation period for substrate distribution, the mice are imaged using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the liver and other organs.
-
Data Analysis: The total photon flux (photons/second) from the region of interest (e.g., the liver) is quantified using the accompanying software.
Multiplexed mRNA Delivery Assay
-
LNP Formulation: this compound LNPs are formulated as described above, but with a mixture of three different mRNAs: firefly luciferase, mCherry, and erythropoietin, at a total mRNA concentration of 1 mg/kg.
-
Animal Model and Administration: As described for the luciferase assay.
-
Sample Collection and Analysis:
-
Luciferase and mCherry: Six hours post-injection, mice are euthanized, and the liver is harvested. The liver is imaged using an IVIS for both bioluminescence (luciferase) and fluorescence (mCherry).
-
EPO: Blood is collected via cardiac puncture, and serum is isolated by centrifugation. Serum EPO levels are quantified using a commercially available ELISA kit.
-
In Vivo Gene Editing Assay
-
LNP Formulation: this compound LNPs are formulated to co-encapsulate Cas9 mRNA (1.6 mg/kg) and a specific sgRNA (0.4 mg/kg).
-
Animal Model: Ai9 reporter mice, which have a LoxP-flanked stop cassette preceding a tdTomato reporter gene, are used.
-
Administration: A single intravenous injection of the formulated LNPs is administered.
-
Tissue Processing and Analysis: Twenty-four hours post-injection, mice are euthanized, and the liver is perfused and digested to obtain a single-cell suspension. The cells are then stained with antibodies specific for different liver cell types (e.g., hepatocytes, Kupffer cells, endothelial cells) and analyzed by flow cytometry to determine the percentage of tdTomato-positive cells within each population.
Visualizing the Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
LNP-Mediated mRNA Delivery and Endosomal Escape Pathway
The following diagram illustrates the key steps involved in the delivery of mRNA to the cytoplasm of a target cell by a this compound-formulated LNP.
Caption: LNP-mediated mRNA delivery and endosomal escape pathway.
Experimental Workflow for In Vivo Assay Cross-Validation
This diagram outlines the general workflow for the cross-validation of this compound activity in the different in vivo assays described.
Caption: Workflow for cross-validation of this compound LNP activity.
A Head-to-Head Comparison of Pirtobrutinib and Ibrutinib in Relapsed/Refractory Mantle Cell Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib, against the established covalent BTK inhibitor, ibrutinib, in the context of relapsed or refractory (R/R) mantle cell lymphoma (MCL).
Mantle cell lymphoma is a rare and aggressive form of non-Hodgkin lymphoma. The introduction of BTK inhibitors has significantly improved outcomes for patients with R/R MCL. Ibrutinib, a first-in-class covalent BTK inhibitor, has been a standard of care in this setting. However, the development of resistance, often through mutations in the BTK gene (such as at the C481S residue), and intolerance to treatment have highlighted the need for alternative therapeutic strategies. Pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor, has emerged as a promising agent for this patient population.
Mechanism of Action: A Tale of Two Binding Modes
Both pirtobrutinib and ibrutinib target BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is essential for the proliferation and survival of malignant B-cells.[1][2] However, their mechanisms of inhibition differ significantly.
Ibrutinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue (C481) in the active site of BTK.[2][3] This permanent inactivation of BTK effectively shuts down the BCR signaling cascade.[2]
In contrast, pirtobrutinib is a non-covalent inhibitor that binds reversibly to BTK.[4][5][6] This mode of action allows pirtobrutinib to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[5][7]
Clinical Efficacy in Relapsed/Refractory MCL
Clinical trial data has demonstrated the efficacy of both pirtobrutinib and ibrutinib in patients with R/R MCL. The following tables summarize key efficacy and safety data from pivotal studies.
| Efficacy Parameter | Pirtobrutinib (BRUIN Study)[6][8] | Ibrutinib (Pooled Analysis)[9] |
| Patient Population | R/R MCL, pre-treated with a covalent BTK inhibitor | R/R MCL |
| Overall Response Rate (ORR) | 57.8% | 77.8% (in 2nd line) |
| Complete Response (CR) | 20.0% | 37.4% (in 2nd line) |
| Median Duration of Response (DOR) | 21.6 months | 35.6 months (in 2nd line) |
| Median Progression-Free Survival (PFS) | 7.4 months | 12.5 months (overall) |
| Median Overall Survival (OS) | 23.5 months | 26.7 months (overall) |
Safety and Tolerability Profile
The safety profiles of pirtobrutinib and ibrutinib show some differences, particularly in the rates of certain adverse events.
| Adverse Event (Grade ≥3) | Pirtobrutinib (BRUIN Study)[8] | Ibrutinib (Pooled Analysis)[9] |
| Neutropenia | 15% | Not specified |
| Hemorrhage | 3% | Incidence of grade ≥3 bleeding was highest in year 1 |
| Atrial Fibrillation/Flutter | 2% | Incidence of grade ≥3 AF was highest in year 1 |
| Fatigue | Not specified | Not specified |
| Diarrhea | Not specified | Not specified |
| Treatment Discontinuation due to Adverse Events | 3% | 10.3% |
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of these BTK inhibitors.
Clinical Response Assessment: Lugano Classification
The efficacy of both pirtobrutinib and ibrutinib in clinical trials is assessed using the Lugano Classification for response to treatment in lymphoma.[10][11][12] This standardized set of criteria ensures consistent and comparable evaluation of treatment outcomes.
Key Steps:
-
Baseline Assessment: Before initiating treatment, patients undergo a comprehensive evaluation, including physical examination, laboratory tests, and imaging studies (typically PET-CT scans), to determine the extent of the disease.
-
Treatment: Patients are administered either pirtobrutinib or ibrutinib according to the study protocol.
-
Response Assessment: At specified intervals during and after treatment, patients are re-evaluated using the same methods as at baseline. The Lugano criteria are then applied to categorize the response.
-
Complete Response (CR): Disappearance of all evidence of lymphoma.
-
Partial Response (PR): A significant reduction in tumor size.
-
Stable Disease (SD): No significant change in tumor size.
-
Progressive Disease (PD): Appearance of new lesions or a significant increase in the size of existing lesions.
-
Preclinical Evaluation: Cell Viability and Apoptosis Assays
Preclinical studies are essential for understanding the cellular effects of drug candidates. Two common assays used in the development of BTK inhibitors are the MTT assay for cell viability and the Caspase-3 activity assay for apoptosis.
MTT Cell Viability Assay:
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][3][4][5]
Protocol Summary:
-
Cell Seeding: Mantle cell lymphoma cell lines are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with varying concentrations of the BTK inhibitor (e.g., pirtobrutinib or ibrutinib) for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[4]
Caspase-3 Activity Assay:
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. Increased caspase-3 activity is a hallmark of apoptosis.[2][13][14]
Protocol Summary:
-
Cell Lysis: Cells treated with the BTK inhibitor are lysed to release their cellular contents.
-
Substrate Addition: A specific caspase-3 substrate labeled with a colorimetric or fluorometric reporter is added to the cell lysate.
-
Enzymatic Reaction: Activated caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.
-
Signal Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the level of caspase-3 activity.
Conclusion
Pirtobrutinib represents a significant advancement in the treatment of R/R MCL, particularly for patients who have developed resistance or are intolerant to covalent BTK inhibitors like ibrutinib. Its unique non-covalent binding mechanism allows it to overcome the common C481S resistance mutation. While direct head-to-head comparative data from a completed phase 3 trial in MCL is awaited, the existing clinical evidence from the BRUIN study demonstrates meaningful and durable responses with a favorable safety profile for pirtobrutinib in a heavily pre-treated patient population.[6][15] For researchers and clinicians, the availability of a non-covalent BTK inhibitor provides a valuable new therapeutic option and highlights the importance of understanding the molecular mechanisms of drug resistance in guiding future drug development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mpbio.com [mpbio.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Pirtobrutinib in Covalent Bruton Tyrosine Kinase Inhibitor Pretreated Mantle-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Ibrutinib for the treatment of relapsed/refractory mantle cell lymphoma: extended 3.5-year follow up from a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Staging and response assessment in lymphomas: the new Lugano classification - Cheson - Chinese Clinical Oncology [cco.amegroups.org]
- 12. Recommendations for Initial Evaluation, Staging, and Response Assessment of Hodgkin and Non-Hodgkin Lymphoma: The Lugano Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biogot.com [biogot.com]
- 15. ashpublications.org [ashpublications.org]
Reproducibility of 306Oi10 Experimental Results: A Comparative Guide
The ionizable lipidoid 306Oi10 has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) in preclinical studies. Developed by researchers at Carnegie Mellon University, this branched-tail lipidoid has demonstrated significant promise in formulating lipid nanoparticles (LNPs) for therapeutic applications. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data, and delves into the reproducibility of these findings.
Performance of this compound in mRNA Delivery
Experimental results, primarily from the developing laboratory, have consistently shown that LNPs formulated with this compound exhibit high efficacy in delivering mRNA, particularly to the liver. The branched structure of this compound's lipid tail is believed to enhance surface ionization at endosomal pH, facilitating more efficient endosomal escape of the mRNA payload into the cytoplasm.[1]
Key performance claims for this compound include:
-
Superior Potency: In vivo studies in mice have shown that this compound LNPs can induce significantly higher protein expression from delivered mRNA compared to LNPs formulated with benchmark ionizable lipids such as DLin-MC3-DMA and C12-200.[2]
-
Broad Liver Cell Tropism: Unlike many delivery systems that are limited to hepatocytes, this compound LNPs have been shown to transfect multiple major cell types in the liver, including hepatocytes, Kupffer cells, and endothelial cells, with high efficiency.[2]
-
Low Immunogenicity and Toxicity: Studies have indicated that intravenous administration of this compound LNPs results in negligible increases in serum cytokine levels and shows no observable liver toxicity.[2]
-
Versatility: The platform has been successfully used to co-deliver multiple distinct mRNAs in a single formulation and for in vivo gene editing applications using Cas9 mRNA and single guide RNA.[2]
Reproducibility and Independent Validation
A critical aspect of any novel scientific technology is the reproducibility of its experimental results by independent research groups. While the initial publications on this compound present a strong case for its efficacy, the body of literature from independent laboratories is still developing.
One study directly compared the efficacy of this compound with SM-102, another widely used ionizable lipid, for the delivery of small interfering RNA (siRNA). The results indicated that both lipids elicited a similar efficacy and immune response for Factor VII knockdown in mice. This provides a valuable independent data point for the performance of this compound, albeit in the context of siRNA delivery.
However, to date, there is a lack of extensive, peer-reviewed studies from independent research groups that specifically replicate the high potency of this compound for mRNA delivery as reported in the initial papers. This does not necessarily invalidate the original findings, but it highlights an area where further independent validation is needed to solidify the standing of this compound as a robust and reproducible mRNA delivery platform.
Comparative Analysis of Ionizable Lipids
The selection of an ionizable lipid is a critical determinant of the efficacy and safety of an LNP formulation. Below is a comparison of this compound with other commonly used ionizable lipids.
| Ionizable Lipid | Key Structural Feature | Reported In Vivo Performance (mRNA delivery) | Key Advantages | Key Disadvantages/Unknowns |
| This compound | Branched alkyl tails | High luciferase expression in the liver of mice.[2] | High potency, broad liver cell tropism, low toxicity.[2] | Limited independent reproducibility data for mRNA delivery. |
| DLin-MC3-DMA | Linoleyl tails, single ester linkage | Gold standard, widely used in preclinical and clinical studies. | Well-established performance and safety profile. | Lower potency compared to this compound in head-to-head comparisons.[2] |
| C12-200 | Multiple tertiary amines, no degradable groups | Benchmark lipidoid, effective for siRNA delivery. | High potency in certain applications. | Non-degradable nature raises potential long-term toxicity concerns.[2] |
| SM-102 | Heptadecan-9-yl tails, single ester linkage | Used in the Moderna COVID-19 vaccine. | Clinically validated for intramuscular mRNA vaccine delivery. | Performance in systemic delivery for other applications is still being explored. |
| ALC-0315 | (4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) tails | Used in the Pfizer-BioNTech COVID-19 vaccine. | Clinically validated for intramuscular mRNA vaccine delivery. | Potentially lower in vivo expression compared to SM-102 in some studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols as described in the primary literature for this compound.
LNP Formulation
The general protocol for formulating this compound-based LNPs involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.
In Vivo mRNA Delivery in Mice
The in vivo efficacy of this compound LNPs is typically assessed by measuring the expression of a reporter protein (e.g., luciferase) after systemic administration in mice.
References
A Comparative Guide to Target Validation: 306Oi10-LNP Delivered siRNA vs. Standard siRNA Transfection
In the landscape of functional genomics and drug discovery, precise and efficient target validation is paramount. Small interfering RNA (siRNA) has emerged as a powerful tool for transiently silencing gene expression, thereby enabling the elucidation of gene function and the validation of potential therapeutic targets. The efficacy of siRNA-mediated gene silencing, however, is critically dependent on its successful delivery into the cytoplasm of target cells. This guide provides an objective comparison of two prominent siRNA delivery methods for target validation: lipid nanoparticle (LNP) delivery utilizing the ionizable lipid 306Oi10, and standard siRNA transfection techniques.
At a Glance: this compound-LNP vs. Standard siRNA Transfection
| Feature | This compound-LNP Mediated siRNA Delivery | Standard siRNA Transfection (e.g., Lipofectamine, Electroporation) |
| Mechanism of Delivery | Endocytosis-mediated uptake of a lipid-based nanoparticle encapsulating siRNA. | Formation of lipoplexes with cationic lipids or direct membrane permeabilization. |
| In Vivo Applicability | High potential for systemic in vivo applications, particularly for liver-targeted delivery. | Primarily suited for in vitro and ex vivo applications; limited in vivo potential due to instability and off-target effects. |
| Delivery Efficiency | Generally high, with studies showing up to 90% gene knockdown.[1] | Variable, dependent on cell type and transfection reagent; can achieve high efficiency in vitro. |
| Toxicity | Lower cytotoxicity compared to many transfection reagents.[2] | Can induce significant cytotoxicity and off-target effects, particularly at higher concentrations. |
| Off-Target Effects | Off-target effects are still a consideration, but the delivery vehicle itself may have a lower impact on cellular pathways compared to some transfection reagents. | Prone to off-target effects from both the siRNA sequence and the delivery agent, which can activate immune responses. |
Mechanism of Action and Cellular Uptake
This compound Lipid Nanoparticles (LNPs) are advanced drug delivery systems composed of an ionizable cationic lipid (this compound), helper lipids, cholesterol, and a PEGylated lipid.[3] The ionizable lipid is a key component, remaining relatively neutral at physiological pH to reduce toxicity and becoming positively charged in the acidic environment of the endosome to facilitate the release of the siRNA cargo into the cytoplasm.[3][4] The LNPs are taken up by cells primarily through endocytosis.[5][6]
Standard siRNA Transfection methods, such as those using cationic lipid-based reagents (e.g., Lipofectamine), involve the formation of complexes called lipoplexes between the negatively charged siRNA and the positively charged lipids. These lipoplexes are then taken up by cells through mechanisms like macropinocytosis and clathrin-dependent endocytosis.[7] Electroporation, another standard method, uses an electrical pulse to transiently permeabilize the cell membrane, allowing direct entry of siRNA into the cytoplasm.
Performance in Target Validation: A Quantitative Comparison
The choice of delivery method can significantly impact the outcome and interpretation of target validation studies. Below is a summary of key performance metrics based on available data.
Table 1: Gene Knockdown Efficiency
| Delivery Method | Target Gene | Cell Line/Model | siRNA Concentration | Knockdown Efficiency | Reference |
| LNP-siRNA | BCR-ABL | K562L.GFP cells | 2 µg | 81% | [1] |
| Nucleofection | BCR-ABL | K562L.GFP cells | 2 µg | 60% | [1] |
| LNP-siRNA | BCR-ABL | K562L.GFP cells | 1 µg | 79% | [1] |
| Nucleofection | BCR-ABL | K562L.GFP cells | 1 µg | 64% | [1] |
| LNP-siRNA | BCR-ABL | K562L.GFP cells | 0.5 µg | 69% | [1] |
| Nucleofection | BCR-ABL | K562L.GFP cells | 0.5 µg | 63% | [1] |
| LNP-siRNA (CSL) | KRASG12D | AsPC-1 cells | 200 µg/mL | 67.87% | [8] |
Table 2: Cytotoxicity and Cell Viability
| Delivery Method | Cell Line | Observation | Reference |
| LNP-siRNA | K562L.GFP cells | Lower induction of apoptosis (Annexin V positive cells) compared to nucleofection. | [1] |
| Nucleofection | K562L.GFP cells | 44% Annexin V positive cells, indicating higher cell death. | [1] |
| LNP-siRNA (Natural Lipids) | AsPC-1 cells | No significant effect on cell viability at 200 µg/mL. | [8] |
Experimental Protocols
Formulation of this compound-LNP with siRNA
This protocol describes the formulation of siRNA-loaded LNPs using the ionizable lipidoid this compound.
Materials:
-
Ionizable lipidoid this compound
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
Ethanol
-
10 mM Sodium Citrate buffer (pH 4.2)
-
siRNA of interest
-
Phosphate-buffered saline (PBS)
-
Dialysis cassettes (3500 MWCO)
Procedure:
-
Prepare a lipid stock solution by dissolving this compound, cholesterol, DSPC, and C14-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.
-
Add additional ethanol and 10 mM sodium citrate buffer (pH 4.2) to the lipid solution to achieve a final composition of 90% (v/v) ethanol.
-
Prepare the siRNA solution by diluting the siRNA in 10 mM sodium citrate buffer to achieve a final lipidoid to siRNA weight ratio of 5:1.
-
Rapidly mix equal volumes of the lipid solution and the siRNA solution using a vortex mixer to initiate nanoparticle formation.
-
Dilute the newly formed LNPs in PBS.
-
Dialyze the LNP solution against PBS for 90 minutes using a 3500 MWCO dialysis cassette to remove ethanol.
References
- 1. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. escholarship.org [escholarship.org]
- 8. Delivery of small interfering RNA through lyophilized natural lipid nanoparticles: effects of natural lipid selection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 306Oi10: A Comparative Guide for Researchers
In the rapidly evolving landscape of nucleic acid therapeutics, the development of potent and safe delivery vehicles is paramount. This guide provides a comprehensive benchmark analysis of 306Oi10, a novel ionizable and biodegradable lipid, against established reference compounds for the formulation of lipid nanoparticles (LNPs) in RNA delivery. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select optimal delivery platforms.
This compound is a branched-chain ionizable lipidoid designed for the generation of LNPs to deliver RNA therapeutics, such as messenger RNA (mRNA) and short interfering RNA (siRNA) [1][2][3]. Its unique branched-tail structure is thought to contribute to a more potent delivery vehicle compared to lipids with linear tails, likely due to enhanced surface ionization at endosomal pH, which facilitates endosomal escape[2][4].
This guide will focus on comparing the performance of this compound primarily against DLin-MC3-DMA (MC3) and C12-200 , two widely used and well-characterized ionizable lipids that serve as industry benchmarks for in vivo mRNA delivery[5][6]. An unbranched analog of this compound will also be considered to highlight the structural advantages of the branched-tail design[2].
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to the reference compounds based on preclinical studies.
In Vivo mRNA Delivery Efficacy
Table 1: Comparison of Luciferase mRNA Delivery in Mice
| Ionizable Lipid | Total Luciferase Expression (Organ) | Fold Increase vs. MC3 | Fold Increase vs. C12-200 | Primary Target Organ |
| This compound | High | >3-fold | >20-fold | Liver |
| DLin-MC3-DMA (MC3) | Moderate | - | ~6.7-fold | Liver |
| C12-200 | Low | <0.3-fold | - | Liver |
Data is aggregated from studies involving intravenous injection of LNPs carrying 0.5 mg/kg firefly luciferase mRNA in mice[5].
Cellular Transfection Efficiency in the Liver
Table 2: Transfection Efficiency in Liver Cell Types
| Ionizable Lipid | Hepatocytes | Kupffer Cells | Endothelial Cells |
| This compound | 86-88% | 86-88% | 86-88% |
| Other Reported LNPs | Variable (e.g., 20%) | Variable (e.g., 100%) | Not specified |
Data for this compound was obtained 24 hours after intravenous administration in mice[5]. Data for other LNPs represents examples of formulations with more selective cellular tropism.
Multi-Cargo Delivery and Gene Editing Potential
Table 3: Co-delivery of Multiple mRNAs and Gene Editing Application
| Application | LNP Formulation | Outcome |
| Co-delivery of three mRNAs | This compound LNPs carrying mRNAs for firefly luciferase, mCherry, and erythropoietin (EPO) | Successful expression of all three proteins observed. Serum EPO levels reached >10-fold baseline. |
| Proof-of-Concept Gene Editing | This compound LNPs carrying Cas9 mRNA and sgRNA targeting LoxP | Successful non-viral gene editing demonstrated by tdTomato fluorescence expression in the liver of Ai9 mice. |
These results highlight the potency of this compound LNPs for complex therapeutic applications[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols used in the characterization of this compound-based LNPs.
LNP Formulation
Lipid nanoparticles are typically formulated by mixing an ethanol phase containing the ionizable lipid (this compound, MC3, or C12-200), helper lipids (such as DSPC and cholesterol), and a PEG-lipid with an aqueous phase containing the RNA cargo at an acidic pH. The resulting mixture is then neutralized and purified. The precise molar ratios of the lipid components are critical for LNP stability and performance.
In Vivo mRNA Delivery Studies
Animal models, typically mice, are intravenously injected with the LNP formulations encapsulating a reporter mRNA (e.g., firefly luciferase). At a specified time point post-injection (e.g., 6 or 24 hours), organs are harvested, and the expression of the reporter protein is quantified using methods like in vivo imaging systems (IVIS) for luminescence[5][7].
Cellular Transfection Analysis
To determine the cellular tropism of the LNPs within a target organ, tissues are dissociated into single-cell suspensions. Flow cytometry is then employed to identify different cell populations (e.g., hepatocytes, Kupffer cells, endothelial cells) and quantify the percentage of cells expressing the delivered reporter protein (e.g., GFP or tdTomato)[5].
Protein Expression Analysis
For therapeutic protein expression, blood samples can be collected from the animals at various time points post-injection. The concentration of the expressed protein (e.g., erythropoietin) in the serum is then measured using an enzyme-linked immunosorbent assay (ELISA)[6].
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Caption: Workflow for benchmarking LNP-mediated mRNA delivery.
References
- 1. This compound, 2322290-93-5 | BroadPharm [broadpharm.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
Independent Verification of 306Oi10's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid nanoparticle (LNP) component 306Oi10, an ionizable lipidoid, against other alternatives for messenger RNA (mRNA) delivery. The information presented is based on publicly available experimental data to assist researchers in evaluating its mechanism of action and performance.
Mechanism of Action of this compound-based Lipid Nanoparticles
The ionizable lipidoid this compound is a critical component in the formulation of lipid nanoparticles designed for the delivery of mRNA therapeutics. The mechanism of action for this compound-containing LNPs involves a multi-step process to efficiently transport mRNA cargo into target cells and facilitate its release into the cytoplasm for protein translation.
At a physiological pH of 7.4, this compound is largely neutral, which is crucial for stable LNP formation and minimizing interactions with blood components during systemic circulation. Upon reaching the target cell, the LNP is internalized through endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome.
Inside the endosome, the pH drops to approximately 5-6. This acidic environment triggers the protonation of the tertiary amine groups in the this compound molecule, causing it to become positively charged. This change in charge is a key attribute of its mechanism, as it is believed to facilitate the disruption of the endosomal membrane. The positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the desired therapeutic protein.
The branched-tail structure of this compound is thought to contribute to its high potency by enhancing its ability to disrupt the endosomal membrane. Furthermore, the presence of ester groups in its structure may contribute to its biodegradability, potentially improving its safety profile by accelerating lipid clearance from the body.
Figure 1. Signaling pathway of this compound-LNP mediated mRNA delivery.
Comparative Performance of this compound
The in vivo performance of this compound has been benchmarked against other ionizable lipids in preclinical studies, primarily through the delivery of luciferase mRNA in mice and subsequent quantification of protein expression via bioluminescence imaging.
Physicochemical Properties of LNP Formulations
The physical and chemical characteristics of LNPs are critical for their stability and biological activity. The table below summarizes the typical properties of LNPs formulated with this compound and its alternatives.
| Ionizable Lipid | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| This compound | 100-120 | <0.2 | >90% | Near-neutral |
| MC3 | 70-100 | <0.2 | >95% | Near-neutral |
| C12-200 | 70-85 | <0.2 | >90% | Near-neutral |
| SM-102 | 75-100 | <0.2 | >95% | Slightly positive |
| ALC-0315 | 80-100 | <0.2 | >95% | Slightly negative |
Note: These values are representative and can vary based on the specific formulation parameters.
In Vivo Luciferase Expression in Mice
The following table compares the in vivo luciferase expression in the liver of mice after intravenous administration of LNPs formulated with different ionizable lipids. The data is presented as total flux (photons/second), a measure of bioluminescence.
| Ionizable Lipid | Total Luciferase Signal in Liver (photons/second) | Fold Increase vs. C12-200 | Reference |
| This compound | High | >20 | [1] |
| MC3 | Moderate | ~7 | [1] |
| C12-200 | Low | 1 | [1] |
| SM-102 | High | - | [2][3] |
| ALC-0315 | High | - | [2][3] |
Note: Direct head-to-head quantitative comparisons across all five lipids in a single study are limited. The fold increase for this compound and MC3 is relative to C12-200 as reported in the cited study.
Comparison with Other mRNA Delivery Technologies
While LNPs are the most clinically advanced platform for mRNA delivery, other technologies are also being explored.
| Delivery System | Key Features | Advantages | Disadvantages |
| Lipid Nanoparticles (LNPs) | Composed of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids. | High encapsulation efficiency, potent in vivo transfection, clinically validated. | Predominantly accumulate in the liver, potential for immunogenicity with repeated dosing. |
| Polymeric Nanoparticles | Formed from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(beta-amino esters) (PBAEs).[4][5][6][7] | Tunable physicochemical properties, potential for controlled release.[8][4][5][6][7] | Can have lower transfection efficiency than LNPs, potential for toxicity depending on the polymer.[8][4][5][6][7] |
| Extracellular Vesicles (EVs) | Naturally secreted nanovesicles, such as exosomes, that can be engineered to carry mRNA.[9][10][11][12] | Biocompatible, low immunogenicity, inherent ability to cross biological barriers.[10][11][12] | Challenges in large-scale production and loading of exogenous mRNA.[10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of these delivery systems.
LNP Formulation
The following is a general protocol for the formulation of mRNA-LNPs using a microfluidic mixing device.
Figure 2. Experimental workflow for LNP formulation.
Materials:
-
Ionizable lipid (e.g., this compound, MC3, C12-200, SM-102, ALC-0315)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol
-
mRNA in citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare mRNA Stock Solution: Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid solution and the mRNA solution into separate syringes and connect them to the microfluidic mixing device. Set the flow rates to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).
-
Dialysis: Collect the resulting LNP solution and dialyze against PBS (pH 7.4) overnight to remove ethanol and neutralize the pH.
-
Characterization: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vivo mRNA Delivery and Bioluminescence Imaging
This protocol outlines the procedure for assessing the in vivo efficacy of mRNA-LNPs in mice.
Figure 3. Experimental workflow for in vivo bioluminescence imaging.
Materials:
-
mRNA-LNP formulations
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
D-luciferin solution
-
In Vivo Imaging System (IVIS)
Procedure:
-
LNP Administration: Intravenously inject the mRNA-LNP formulations into the tail vein of the mice at a specified dose (e.g., 0.5 mg/kg mRNA).
-
Incubation: Allow for protein expression to occur over a set period (typically 6 hours).
-
Substrate Administration: Anesthetize the mice and administer D-luciferin via intraperitoneal injection.
-
Bioluminescence Imaging: After a short incubation with the substrate (e.g., 10 minutes), place the mice in an IVIS and acquire bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal from specific regions of interest (e.g., the liver) to determine the total flux (photons/second).
Flow Cytometry for Transfection Efficiency in Liver Cells
This protocol describes how to quantify the percentage of transfected cells in the liver.
Materials:
-
Livers from treated mice
-
Collagenase solution
-
DNase I
-
Cell strainers
-
Antibodies for cell surface markers (e.g., for hepatocytes, Kupffer cells, endothelial cells)
-
Flow cytometer
Procedure:
-
Liver Perfusion and Digestion: Perfuse the liver with a collagenase solution to digest the extracellular matrix.
-
Cell Isolation: Mince the liver and further digest with collagenase and DNase I to obtain a single-cell suspension.
-
Cell Staining: Filter the cell suspension through a cell strainer and stain with fluorescently labeled antibodies specific for different liver cell types.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the reporter protein (e.g., GFP or tdTomato) within each cell population.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric nanoparticles for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery for MRS Spring Meeting 2024 - IBM Research [research.ibm.com]
- 9. mRNA Delivery of Gene Therapy using Extracellular Vesicles Produces Better Immune Response than AAV and LNP Delivery | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 10. Izon [izon.com]
- 11. thno.org [thno.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 306Oi10: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The ionizable cationic lipidoid 306Oi10 is a critical component in the development of lipid nanoparticles (LNPs) for mRNA delivery.[1] As a novel research chemical, it is imperative that all personnel handle and dispose of this compound with the utmost care, adhering to strict safety protocols to mitigate potential hazards and ensure regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established laboratory safety principles for hazardous chemical waste.
Immediate Safety Considerations
This compound is considered a hazardous material, and direct contact should be avoided.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times when handling this substance. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For clarity and easy reference, the key quantitative data related to this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅₉H₁₁₅N₃O₈ | BroadPharm |
| Molecular Weight | 994.6 g/mol | BroadPharm |
| CAS Number | 2322290-93-5 | BroadPharm |
| Form | Supplied as a solution in ethanol | Cayman Chemical |
| Storage Temperature | -20°C | BroadPharm |
| pKa | 6.4 | BroadPharm |
Step-by-Step Disposal Protocol
The proper disposal of this compound, particularly as an ethanol-based solution, is governed by hazardous waste regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Chemical waste pickup request form (as per institutional guidelines)
Procedure:
-
Segregation of Waste:
-
Isolate all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any materials used for spill cleanup.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Carefully transfer all liquid waste containing this compound into a designated, leak-proof hazardous waste container.
-
Solid waste, such as contaminated gloves and wipes, should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound in Ethanol"
-
The concentration of each component
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or personnel
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Signaling Pathway for Hazard Communication
The following diagram illustrates the critical flow of information regarding the hazards of this compound, from the supplier to the end-user, ensuring a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling 306Oi10
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 306Oi10. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound.
Chemical Identifier: this compound is a branched ionizable liposome utilized in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1][2]
| Chemical and Physical Properties | |
| CAS Number | 2322290-93-5[3][4] |
| Molecular Formula | C59H115N3O8[3][4] |
| Molecular Weight | 994.56 g/mol [3] |
| Physical Appearance | Oil[1] |
| Solubility | Soluble in Chloroform, Methanol, Ethanol, DMSO, and Dimethyl Formamide (DMF)[5][6] |
| Storage | Store in a tightly sealed container in a cool, dry place at -20°C or below.[1][5] Stock solutions should be stored at -20°C.[5] |
Personal Protective Equipment (PPE) and Handling
While some safety data sheets classify this compound as a non-hazardous substance, it is prudent to handle it with care as the toxicological properties are not fully known.[3][5] This material should be considered hazardous until more information is available.[6]
| Protective Measure | Recommended Equipment and Practices |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[7] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a laboratory coat.[7] Immediately remove any clothing soiled by the product.[8] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] |
| General Hygiene | Wash hands thoroughly after handling, before breaks, and at the end of work.[6][8] Keep away from foodstuffs, beverages, and feed.[8] |
Emergency and First Aid Procedures
In the event of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[3] |
| Skin Contact | Immediately rinse the affected skin area with plenty of water.[8] Remove contaminated clothing and shoes.[3] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[8] Remove contact lenses if present and easy to do so.[3] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.[3] |
Experimental Protocols and Disposal
Laboratory Procedures: this compound is often supplied as a solution in ethanol.[6] To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, followed by the immediate addition of the desired solvent.[6] Solvents such as ethanol, DMSO, and DMF can be used.[6]
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not allow the substance to enter sewers or surface water.[8]
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Procedural Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
